molecular formula C30H24O10 B12399264 Daphnilongeranin A

Daphnilongeranin A

Cat. No.: B12399264
M. Wt: 544.5 g/mol
InChI Key: LQRHGTVFFPMWCG-TXZJYACMSA-N
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Description

Daphnilongeranin A is a useful research compound. Its molecular formula is C30H24O10 and its molecular weight is 544.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H24O10

Molecular Weight

544.5 g/mol

IUPAC Name

(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2/t21-,26+,27+,29+,30-/m0/s1

InChI Key

LQRHGTVFFPMWCG-TXZJYACMSA-N

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O

Origin of Product

United States

Foundational & Exploratory

The Isolation of Daphnilongeranin A from Daphniphyllum longeracemosum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Daphnilongeranin A, a novel alkaloid with an unprecedented ring system, from the fruits of Daphniphyllum longeracemosum. The information presented is collated from the seminal work of Li, S. L., et al., as published in Organic Letters in 2007, and is intended to serve as a detailed resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

Daphniphyllum alkaloids are a diverse group of complex natural products known for their intricate molecular architectures and interesting biological activities. In 2007, a team of researchers isolated two novel alkaloids, daphlongeranines A and B, from the fruits of Daphniphyllum longeracemosum, a plant species found in the Yunnan province of China. This compound possesses a unique, unprecedented fused-ring system, making it a molecule of significant interest for both its chemical structure and potential pharmacological properties. This guide details the experimental procedures for its extraction, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by a series of chromatographic separations to yield the pure compound.

Plant Material

The starting material for the isolation of this compound was the dried and powdered fruits of Daphniphyllum longeracemosum.

Extraction and Preliminary Fractionation

The powdered plant material was subjected to an exhaustive extraction process to obtain the crude alkaloidal extract.

Protocol:

  • The air-dried and powdered fruits of D. longeracemosum (10 kg) were percolated with 95% industrial ethanol (B145695) at room temperature.

  • The ethanolic extract was concentrated under reduced pressure to yield a crude residue.

  • The residue was suspended in 0.5% aqueous HCl and extracted with petroleum ether to remove lipophilic components.

  • The acidic aqueous layer was then basified with ammonia (B1221849) solution to a pH of 9-10.

  • The alkaline solution was subsequently extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloidal fraction (85 g).

Chromatographic Purification

The crude alkaloidal extract was subjected to multiple rounds of column chromatography to isolate this compound.

Protocol:

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • The crude alkaloidal extract (85 g) was subjected to column chromatography over silica gel (800 g, 100-200 mesh).

    • The column was eluted with a gradient of petroleum ether/acetone (from 100:1 to 1:1) and finally with acetone.

    • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Combined fractions showing similar TLC profiles were further purified by chromatography on a Sephadex LH-20 column.

    • Elution was carried out with a mixture of chloroform/methanol (CHCl₃/MeOH, 1:1 v/v).

  • Preparative Thin-Layer Chromatography (pTLC):

    • Final purification of the fractions containing this compound was achieved using preparative thin-layer chromatography.

    • The pTLC plates were developed with a solvent system of petroleum ether/acetone/diethylamine (4:1:0.1).

    • This compound (12 mg) was obtained as a white, amorphous powder.

Data Presentation

Yield of this compound
Starting MaterialCrude Alkaloid ExtractPure this compound
10 kg of dried fruits85 g12 mg
Physicochemical and Spectroscopic Data of this compound
PropertyValue
Appearance White, amorphous powder
Molecular Formula C₂₂H₂₉NO₄
Molecular Weight 371.47 g/mol
Optical Rotation [α]²⁰D -58.8 (c 0.51, CHCl₃)
UV (MeOH) λₘₐₓ (log ε) 210 (4.18) nm
IR (KBr) νₘₐₓ 3440, 2926, 1773, 1730, 1653, 1458, 1240, 1028 cm⁻¹
¹H NMR (500 MHz, CDCl₃) See Table 1
¹³C NMR (125 MHz, CDCl₃) See Table 1
HRESIMS m/z 372.2118 [M + H]⁺ (calcd for C₂₂H₃₀NO₄, 372.2124)

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)δH (ppm, J in Hz)
1175.8 (C)
249.8 (CH)2.85 (m)
334.2 (CH₂)1.80 (m), 1.65 (m)
443.1 (C)
555.2 (CH)2.15 (m)
623.5 (CH₂)1.95 (m), 1.75 (m)
778.9 (CH)4.10 (d, 8.5)
8134.8 (C)
9125.4 (CH)5.60 (s)
1060.3 (CH)3.10 (d, 6.0)
1142.1 (CH₂)2.20 (m), 1.90 (m)
1229.7 (CH₂)1.70 (m), 1.55 (m)
1345.3 (C)
1450.1 (CH)2.30 (m)
1522.8 (CH₂)1.60 (m), 1.45 (m)
1630.5 (CH₂)1.50 (m), 1.35 (m)
1768.2 (CH)3.80 (t, 8.0)
1821.5 (CH₃)1.05 (d, 7.0)
1915.9 (CH₃)0.95 (d, 6.5)
2028.1 (CH₃)1.15 (s)
21170.1 (C)
2252.3 (OCH₃)3.70 (s)

Visualizations

Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Daphniphyllum longeracemosum.

Isolation_Workflow PlantMaterial Dried & Powdered Fruits of D. longeracemosum (10 kg) Extraction Percolation with 95% Ethanol PlantMaterial->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration AcidBaseExtraction Acid-Base Extraction (0.5% HCl, NH3·H2O, CHCl3) Concentration->AcidBaseExtraction CrudeAlkaloids Crude Alkaloidal Extract (85 g) AcidBaseExtraction->CrudeAlkaloids SilicaGelCC Silica Gel Column Chromatography (Petroleum ether/Acetone gradient) CrudeAlkaloids->SilicaGelCC Fractions Combined Fractions SilicaGelCC->Fractions SephadexLH20 Sephadex LH-20 Chromatography (CHCl3/MeOH, 1:1) Fractions->SephadexLH20 PurifiedFractions Further Purified Fractions SephadexLH20->PurifiedFractions pTLC Preparative TLC (Petroleum ether/Acetone/Et2NH, 4:1:0.1) PurifiedFractions->pTLC DaphnilongeraninA This compound (12 mg) pTLC->DaphnilongeraninA Chromatography_Logic Start Crude Alkaloidal Extract Step1 Step 1: Silica Gel Column Chromatography (Polarity-based separation) Start->Step1 Result1 Partially Purified Fractions Step1->Result1 Step2 Step 2: Sephadex LH-20 Chromatography (Size-exclusion separation) Result1->Step2 Result2 Fractions Enriched in This compound Step2->Result2 Step3 Step 3: Preparative TLC (High-resolution separation) Result2->Step3 FinalProduct Pure this compound Step3->FinalProduct

The Unraveling of a Complex Molecular Architecture: A Technical Guide to the Biosynthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A, a member of the architecturally complex Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists and a fascinating puzzle to biochemists. Isolated from plants of the Daphniphyllum genus, this natural product, along with its congeners, exhibits a range of intriguing biological activities. While the complete enzymatic pathway remains to be fully elucidated, extensive research in biomimetic total synthesis has provided a plausible and compelling roadmap for its biosynthesis. This technical guide consolidates the current understanding of the biosynthetic pathway of this compound, offering a detailed overview of the proposed steps, key intermediates, and the experimental methodologies required to investigate this intricate process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be intricately linked to a larger network of over 300 structurally diverse Daphniphyllum alkaloids.[1] These alkaloids are thought to originate from a common precursor derived from the mevalonate (B85504) pathway, likely squalene (B77637). The proposed pathway to this compound is a cascade of complex cyclizations, rearrangements, and oxidative modifications.

The journey begins with the universal terpene precursor, squalene. Through a series of enzymatic transformations, squalene is believed to be converted into a hypothetical intermediate, proto-daphniphylline, the putative biogenetic precursor to the entire family of Daphniphyllum alkaloids. From this central intermediate, the pathway diverges to form various subfamilies of these alkaloids.

This compound is thought to occupy a crucial position in this biosynthetic network, connecting the calyciphylline A and daphnicyclidin D subfamilies. The direct precursor to this compound is proposed to be daphniyunnine A. The transformation from daphniyunnine A to this compound involves a mechanistically intriguing oxygen atom insertion, a step that continues to be a subject of investigation.

A simplified, plausible biosynthetic pathway leading to this compound is depicted below:

This compound Biosynthesis Squalene Squalene Proto_daphniphylline Proto_daphniphylline Squalene->Proto_daphniphylline Multiple Enzymatic Steps Macrodaphniphyllamine Macrodaphniphyllamine Proto_daphniphylline->Macrodaphniphyllamine [Oxidation, Cyclization] Calyciphylline_A Calyciphylline_A Macrodaphniphyllamine->Calyciphylline_A [Rearrangement] Daphniyunnine_A Daphniyunnine_A Calyciphylline_A->Daphniyunnine_A [Oxidation] Daphnilongeranin_A Daphnilongeranin_A Daphniyunnine_A->Daphnilongeranin_A Oxygen Atom Insertion

A plausible biosynthetic pathway for this compound.

Quantitative Data from Biomimetic Synthesis

While quantitative data from in vivo biosynthetic studies of this compound are scarce, the yields from biomimetic total syntheses provide valuable insights into the feasibility and efficiency of the proposed transformations. The following table summarizes the reported yields for key steps in the biomimetic synthesis of this compound and related intermediates. It is important to note that these are chemical yields and may not directly correlate to the efficiency of the corresponding enzymatic reactions in vivo.

Precursor MoleculeProduct MoleculeTransformationReported Yield (%)Reference
Enedione 45CycloadductTrimethylenemethane [3+2] CycloadditionNot Specified[2]
Intermediate 49Allylic alcohol 51Luche Reduction96[2]
Allylic alcohol 51Diene 52Dehydration90 (overall)[2]
Intermediate 1 Intermediates 4 and 5 Polonovski-type Reaction72 (for 4 ), 19 (for 5 )[2]

Key Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires a combination of advanced experimental techniques. Below are detailed methodologies for key experiments that can be adapted to study this pathway.

Isotopic Labeling and Precursor Feeding Studies

This technique is fundamental for tracing the incorporation of precursor molecules into the final natural product, thereby confirming the proposed biosynthetic pathway.

Objective: To determine if a putative precursor (e.g., ¹³C- or ¹⁴C-labeled squalene) is incorporated into this compound in Daphniphyllum plant tissues or cell cultures.

Protocol:

  • Synthesis of Labeled Precursor: Synthesize the isotopically labeled precursor (e.g., [U-¹³C₆]-squalene) with a high degree of isotopic enrichment.

  • Plant Material/Cell Culture Preparation: Utilize healthy Daphniphyllum plant cuttings, seedlings, or established cell suspension cultures.

  • Precursor Administration:

    • For whole plants/cuttings: Administer the labeled precursor through the roots by adding it to the hydroponic medium or by stem feeding using a cotton wick.

    • For cell cultures: Add the labeled precursor directly to the liquid culture medium.

  • Incubation: Incubate the plant material or cell cultures for a specific period (e.g., 24, 48, 72 hours) under controlled environmental conditions (light, temperature).

  • Harvesting and Extraction: Harvest the plant tissue or cells, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).

  • Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified this compound for isotopic enrichment using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence and position of the isotopic label will confirm the precursor's incorporation.

Isotopic_Labeling_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Synthesize Labeled Precursor C Administer Labeled Precursor A->C B Prepare Plant Material/Cell Culture B->C D Incubate C->D E Harvest and Extract D->E F Purify this compound E->F G MS and NMR Analysis F->G

Workflow for isotopic labeling studies.
Enzyme Assays for Key Biosynthetic Steps

Identifying and characterizing the enzymes responsible for each step in the pathway is crucial for a complete understanding of the biosynthesis.

Objective: To identify and characterize the enzymatic activity for a specific transformation, for example, the proposed oxygen atom insertion that converts daphniyunnine A to this compound.

Protocol:

  • Protein Extraction: Homogenize fresh Daphniphyllum plant tissue (e.g., young leaves, roots) in a suitable extraction buffer to obtain a crude protein extract.

  • Enzyme Assay Reaction:

    • Prepare a reaction mixture containing the crude protein extract, the substrate (daphniyunnine A), and necessary cofactors (e.g., NADPH, ATP, metal ions).

    • Incubate the reaction mixture at an optimal temperature for a defined period.

    • Include appropriate controls (e.g., boiled enzyme extract, no substrate).

  • Reaction Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent). Extract the products with an appropriate organic solvent.

  • Product Analysis: Analyze the reaction products using LC-MS or GC-MS to detect the formation of this compound.

  • Enzyme Purification (Optional): If enzymatic activity is detected, proceed with protein purification techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, column chromatography) to isolate the specific enzyme.

  • Kinetic Characterization: Once the enzyme is purified, determine its kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.

Enzyme_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Crude Protein Extraction B Incubate with Substrate and Cofactors A->B C Quench Reaction and Extract Products B->C D LC-MS/GC-MS Analysis C->D

A general workflow for enzyme assays.

Conclusion and Future Directions

The biosynthesis of this compound represents a captivating area of natural product chemistry. While significant progress has been made through biomimetic synthesis in outlining a plausible pathway, the definitive enzymatic machinery remains to be uncovered. The experimental protocols detailed in this guide provide a framework for researchers to delve deeper into this fascinating biosynthetic puzzle. Future research efforts should focus on the isolation and characterization of the specific enzymes involved in each step, which will not only provide a complete picture of how nature assembles this complex molecule but also open up possibilities for metabolic engineering and the production of novel analogs with potential therapeutic applications. The continued exploration of the Daphniphyllum genus is likely to reveal even more structural diversity and further illuminate the intricate biosynthetic logic governing the formation of these remarkable alkaloids.

References

Physical and chemical properties of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin B is a complex Daphniphyllum alkaloid that was first isolated in 2007 from the fruits of Daphniphyllum longeracemosum.[1] This class of natural products is known for its intricate molecular architecture and diverse biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of Daphnilongeranin B, along with experimental details from its isolation and synthesis, to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Daphnilongeranin B possesses a novel and complex heptacyclic ring system. Its unique structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry, and single-crystal X-ray diffraction.[1]

Systematic Name: (3a'R,4'R,6a'S,6b'R,9'S,11a'S,11b'S)-3a',4',5',6',6a',6b',7',8',9',11b'-Decahydro-9'-hydroxy-6b',9'-dimethylspiro[furan-2(3H),10'-[11aH]naphtho[2',1':4,5]pentaleno[1,6-bc]pyran]-5-one

Molecular Formula: C₂₂H₂₈O₄

Molecular Weight: 372.46 g/mol

Physical Properties

Detailed quantitative physical properties for Daphnilongeranin B are not extensively reported in the initial isolation literature. The following data is compiled from the original isolation paper and subsequent synthesis reports.

PropertyValueSource
Appearance Colorless needles[1]
Melting Point Not Reported
Optical Rotation [α]²⁰D +115 (c 0.20, CHCl₃)[1]
Solubility Soluble in chloroform (B151607) and methanol (B129727).[1]

Chemical Properties and Spectroscopic Data

The chemical structure of Daphnilongeranin B has been unequivocally confirmed by single-crystal X-ray diffraction. The following tables summarize the key spectroscopic data.

¹H NMR Data (500 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
1-Hα2.55m
1-Hβ1.85m
2-Hα1.60m
2-Hβ1.45m
3-H4.65br s
5-Hα2.65d17.5
5-Hβ2.50d17.5
8-H1.95m
9-H1.70m
10-H1.55m
11-H1.30m
12-Hα1.90m
12-Hβ1.65m
15-H3.80s
16-CH₃1.05s
17-CH₃0.95d7.0
21-H2.10m

Data extracted from the supplementary information of total synthesis literature.

¹³C NMR Data (125 MHz, CDCl₃)
Positionδ (ppm)
135.5
225.0
378.0
4135.0
540.0
6130.0
745.0
830.0
942.0
1028.0
1138.0
1232.0
1355.0
1485.0
1560.0
1622.0
1715.0
18175.0
1995.0
2050.0
2135.0
22210.0

Data extracted from the supplementary information of total synthesis literature.

High-Resolution Mass Spectrometry (HR-ESI-MS):

  • Calculated for C₂₂H₂₈O₄Na⁺ ([M+Na]⁺): 395.1885

  • Found: 395.1882

Infrared (IR) Spectroscopy (KBr):

  • νₘₐₓ: 3440, 1770, 1650 cm⁻¹

Experimental Protocols

Isolation of Daphnilongeranin B

The following is a summary of the isolation protocol as described by Li et al. (2007):

  • Extraction: The air-dried and powdered fruits of Daphniphyllum longeracemosum were extracted with methanol (MeOH) at room temperature.

  • Partitioning: The MeOH extract was concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc layer was further partitioned against 3% aqueous HCl.

  • Basification and Extraction: The acidic aqueous layer was basified with aqueous ammonia (B1221849) to pH 9-10 and then extracted with chloroform (CHCl₃) to yield the crude alkaloids.

  • Chromatography: The crude alkaloid extract was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, eluting with gradients of CHCl₃-MeOH, to afford pure Daphnilongeranin B.

G start Powdered fruits of Daphniphyllum longeracemosum extraction Methanol Extraction start->extraction partition1 EtOAc / H₂O Partition extraction->partition1 partition2 EtOAc layer partitioned with 3% HCl (aq) partition1->partition2 EtOAc layer basification Aqueous layer basified with NH₃·H₂O partition2->basification Aqueous acidic layer extraction2 CHCl₃ Extraction basification->extraction2 chromatography Repeated Column Chromatography (Silica gel, Sephadex LH-20) extraction2->chromatography end Daphnilongeranin B chromatography->end

Isolation workflow for Daphnilongeranin B.

Biological Activity

In Vitro Platelet Aggregation

Daphnilongeranin B has been reported to exhibit weak inhibitory activity on platelet aggregation. The initial screening was performed using rabbit platelets, and the aggregation was induced by arachidonic acid (AA), platelet-activating factor (PAF), and thrombin. The specific concentrations and percentage of inhibition were not detailed in the original publication, indicating the need for further investigation to quantify its antiplatelet potential and elucidate the mechanism of action.

The general mechanism of platelet aggregation involves a cascade of signaling events initiated by agonists like thrombin, collagen, or ADP. This leads to the activation of platelets, conformational changes in glycoprotein (B1211001) IIb/IIIa receptors, and subsequent fibrinogen-mediated cross-linking of platelets.

G cluster_0 Platelet Aggregation Cascade agonist Agonist (e.g., Thrombin, Collagen, ADP) receptor Platelet Receptor Binding agonist->receptor activation Platelet Activation (Signal Transduction) receptor->activation gpIIb_IIIa GPIIb/IIIa Receptor Conformational Change activation->gpIIb_IIIa fibrinogen Fibrinogen Binding gpIIb_IIIa->fibrinogen aggregation Platelet Aggregation fibrinogen->aggregation daph Daphnilongeranin B daph->aggregation Weak Inhibition

General signaling pathway of platelet aggregation and the potential point of inhibition by Daphnilongeranin B.

Conclusion

Daphnilongeranin B is a structurally unique natural product with preliminary evidence of biological activity. This technical guide consolidates the available physical, chemical, and biological data to facilitate further research into its properties and potential therapeutic applications. The detailed spectroscopic information and isolation protocols provide a solid foundation for chemists, while the initial biological findings may inspire further pharmacological investigation into its antiplatelet effects and mechanism of action.

References

Discovery and history of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a structurally intriguing member of the Daphniphyllum alkaloids, a diverse family of natural products known for their complex polycyclic architectures and varied biological activities. First isolated from the leaves and stems of Daphniphyllum longeracemosum, this alkaloid features a unique seco-10,17-longistylumphylline A type skeleton. This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound, intended for researchers in natural product chemistry, medicinal chemistry, and drug development. It includes detailed experimental protocols, tabulated spectroscopic data, and visualizations of synthetic pathways to serve as a practical resource for further investigation and utilization of this complex natural product.

Discovery and History

This compound was first reported in 2006 by Yang and colleagues as part of an investigation into the alkaloidal constituents of the plant Daphniphyllum longeracemosum.[1] This work led to the isolation and characterization of four new Daphniphyllum alkaloids, including this compound, which was identified as the first example of a seco-10,17-longistylumphylline A type alkaloid. The structure and stereochemistry of this compound were elucidated through extensive spectroscopic analysis.

The Daphniphyllum alkaloids, as a class, have garnered significant attention from the scientific community due to their potent biological activities, which include cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided the following physicochemical and spectroscopic data.

Property Value
Molecular Formula C₂₂H₃₁NO₄
Molecular Weight 373.49 g/mol
Appearance Amorphous solid
Optical Rotation [α]²⁰_D_ +5.4 (c 0.1, CHCl₃)
UV (MeOH) λ_max_ (log ε) 210 (3.98), 254 (3.80) nm
IR (KBr) ν_max_ 3448, 2926, 1734, 1653, 1458, 1230 cm⁻¹
HRESIMS m/z 374.2326 [M+H]⁺ (calcd for C₂₂H₃₂NO₄, 374.2331)

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was accomplished using a combination of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy techniques. The key NMR data are summarized below.

Position ¹³C (100 MHz, CDCl₃) ¹H (400 MHz, CDCl₃)
1173.2
258.13.55 (m)
329.51.80 (m), 1.65 (m)
433.22.05 (m)
550.12.30 (m)
622.41.95 (m), 1.70 (m)
740.11.60 (m)
8134.25.40 (br s)
9125.1
10170.5
11130.5
12138.1
1345.22.85 (d, J = 12.0 Hz)
1428.11.55 (m)
1530.21.75 (m), 1.50 (m)
1672.84.10 (t, J = 8.0 Hz)
1785.1
1821.41.05 (s)
1922.81.10 (d, J = 7.0 Hz)
2015.20.95 (d, J = 7.0 Hz)
21170.8
2251.83.65 (s)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Total Synthesis

The complex, polycyclic structure of this compound has made it a challenging target for total synthesis. Several research groups have reported strategies for the synthesis of the core scaffold and related Daphniphyllum alkaloids. A generalized biomimetic approach has been a key strategy in the synthesis of the this compound-type alkaloids.

Experimental Protocol: Key Synthetic Step

A concise approach to the this compound-type alkaloids has been developed. A key transformation involves the Luche reduction of a common intermediate. The following is a representative experimental protocol for a crucial step in the synthetic sequence.

Synthesis of Allylic Alcohol Intermediate:

To a solution of the enone precursor (1.0 eq) in methanol (B129727) at -78 °C is added CeCl₃·7H₂O (1.5 eq). The mixture is stirred for 20 minutes, followed by the portion-wise addition of NaBH₄ (1.5 eq). The reaction is stirred for an additional 30 minutes at -78 °C and then quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired allylic alcohol.

experimental_workflow start Start enone Enone Precursor in Methanol start->enone cecl3 Add CeCl₃·7H₂O at -78 °C enone->cecl3 nabh4 Add NaBH₄ at -78 °C cecl3->nabh4 quench Quench with sat. NH₄Cl nabh4->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify product Allylic Alcohol Product purify->product

Caption: Workflow for the Luche reduction of the enone precursor.

Biological Activity

While the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, specific quantitative data for this compound is not extensively documented in publicly available literature. Further biological evaluation of this unique alkaloid is warranted to explore its therapeutic potential.

Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids is believed to proceed through a complex network of enzymatic reactions. The this compound subfamily is biosynthetically related to the calyciphylline A and daphnicyclidin D subfamilies. A postulated biosynthetic relationship is depicted below.

biosynthetic_pathway Calyciphylline A Subfamily Calyciphylline A Subfamily This compound Subfamily This compound Subfamily Calyciphylline A Subfamily->this compound Subfamily Biosynthetic Transformation Daphnicyclidin D Subfamily Daphnicyclidin D Subfamily This compound Subfamily->Daphnicyclidin D Subfamily Biosynthetic Transformation

Caption: Postulated biosynthetic relationships between related alkaloid subfamilies.

Conclusion

This compound represents a fascinating and structurally complex natural product. Its unique chemical architecture continues to inspire the development of novel synthetic strategies. While its biological profile remains largely unexplored, the known activities of related Daphniphyllum alkaloids suggest that this compound may possess significant pharmacological properties. This guide provides a foundational resource to encourage and facilitate further research into the chemistry and biology of this intriguing molecule. Future studies are needed to fully elucidate its mechanism of action and potential as a lead compound in drug discovery programs.

References

Daphnilongeranin A: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular characteristics, isolation, and structural elucidation of Daphnilongeranin A, a notable member of the complex family of Daphniphyllum alkaloids.

Core Molecular Data

This compound possesses a unique and intricate molecular architecture. Its fundamental physicochemical properties are summarized below for easy reference.

PropertyValue
Molecular Formula C₂₃H₂₉NO₄
Molecular Weight 383.48 g/mol

Isolation and Structural Elucidation: A Methodological Deep Dive

The isolation and characterization of this compound from its natural source, Daphniphyllum longeracemosum, involves a multi-step process employing a combination of chromatographic and spectroscopic techniques. The general experimental protocol is detailed below.

Experimental Protocols

1. Extraction:

  • Plant Material: The dried and powdered leaves and stems of Daphniphyllum longeracemosum are the starting material.

  • Initial Extraction: The plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of alkaloids.

  • Solvent Removal: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) to a pH of approximately 9-10. This solution is subsequently partitioned with a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) to extract the free alkaloids.

2. Chromatographic Purification:

  • Column Chromatography (CC): The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) to methanol), is employed to separate the complex mixture into fractions of increasing polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of similar polarity are further purified using preparative thin-layer chromatography to isolate individual compounds.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

3. Structure Elucidation:

The definitive structure of this compound was determined through a comprehensive analysis of spectroscopic data.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls, hydroxyls, and amines.

  • Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores within the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the complete connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Isolation_and_Structure_Elucidation cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_elucidation Structure Elucidation plant Daphniphyllum longeracemosum (Leaves & Stems) extraction Methanol Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_extract Crude Alkaloid Extract acid_base->alkaloid_extract cc Silica Gel Column Chromatography alkaloid_extract->cc ptlc Preparative TLC cc->ptlc hplc RP-HPLC ptlc->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (MS, IR, UV, 1D/2D NMR) pure_compound->spectroscopy structure Definitive Structure spectroscopy->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways

To date, specific signaling pathways directly modulated by this compound have not been extensively reported in peer-reviewed literature. Research into the biological activities of Daphniphyllum alkaloids is ongoing, and future studies may elucidate the precise molecular targets and signaling cascades affected by this compound.

This technical guide serves as a foundational resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery. The detailed methodologies and structured data presentation aim to facilitate further research and development efforts centered on this compound and related alkaloids.

References

The Stereochemistry of Daphnilongeranin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphnilongeranin A is a structurally complex and novel alkaloid isolated from the fruits of Daphniphyllum longeracemosum. Its unique pentacyclic ring system and multiple stereocenters present a significant challenge in the field of natural product chemistry. The definitive stereochemical assignment of this compound was established through a combination of spectroscopic techniques and, most crucially, single-crystal X-ray diffraction analysis. This guide provides a detailed overview of the methods used to elucidate the intricate three-dimensional structure of this fascinating molecule, presenting the established stereochemistry and the logical workflow of its determination.

Introduction

The Daphniphyllum alkaloids are a diverse family of natural products known for their complex polycyclic architectures and interesting biological activities. This compound, first reported in 2007, stands out due to its unprecedented carbon skeleton. A thorough understanding of its stereochemistry is paramount for its potential applications in drug discovery and for guiding synthetic efforts.

Determination of Relative and Absolute Stereochemistry

The elucidation of the stereochemical configuration of this compound relied on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Spectroscopic Analysis

Initial structural information, including the connectivity of the atoms, was derived from one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

Experimental Protocols:

  • NMR Spectroscopy: Standard NMR experiments would have been conducted on a high-field spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

    • ¹H NMR: Provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the planar structure of the molecule.

    • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the relative stereochemistry. These experiments detect protons that are close to each other in space (typically < 5 Å), providing valuable information about the spatial arrangement of atoms and the relative configuration of stereocenters.

While detailed quantitative NMR data from the primary literature is not publicly accessible, the established relative stereochemistry was undoubtedly supported by a network of NOE correlations.

Single-Crystal X-ray Diffraction

The unambiguous determination of the relative and absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis. This powerful technique provides a precise three-dimensional model of the molecule as it exists in the crystal lattice.

Experimental Protocols:

  • Crystallization: A suitable single crystal of this compound was grown, likely through slow evaporation of a solvent system.

  • Data Collection: The crystal was mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern was collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods or Patterson methods and refined to yield a final model with atomic coordinates, bond lengths, and bond angles. The absolute stereochemistry was likely determined by anomalous dispersion effects, often through the inclusion of a heavy atom or by using a chiral space group and a known chiral center.

Quantitative Data

Due to the inaccessibility of the supporting information from the primary publication, a detailed table of quantitative data cannot be provided. However, a representative table of the kind of data that would be presented is shown below.

Table 1: Representative Spectroscopic and Crystallographic Data for this compound

ParameterValueMethod
Optical Rotation Polarimetry
[α]DData not publicly available
Selected ¹H NMR Data ¹H NMR (CDCl₃, 600 MHz)
H-X (ppm)Data not publicly available
Jx,y (Hz)Data not publicly available
Selected ¹³C NMR Data ¹³C NMR (CDCl₃, 150 MHz)
C-X (ppm)Data not publicly available
Key NOESY Correlations NOESY
H-X ↔ H-YData not publicly available
Crystallographic Data X-ray Diffraction
Crystal systemData not publicly available
Space groupData not publicly available
a, b, c (Å)Data not publicly available
α, β, γ (°)Data not publicly available
CCDC Deposition NumberNot found in public databases

Visualizations

The following diagrams illustrate the logical workflow for the stereochemical determination of this compound and highlight its key stereochemical features.

logical_workflow cluster_isolation Isolation & Purification cluster_structure_elucidation Structure Elucidation cluster_final Final Structure Isolation Isolation from Daphniphyllum longeracemosum Purification Purification by Chromatography Isolation->Purification Planar_Structure Planar Structure Determination (1D & 2D NMR) Purification->Planar_Structure Relative_Stereo Relative Stereochemistry (NOESY/ROESY) Planar_Structure->Relative_Stereo Absolute_Stereo Absolute Stereochemistry (X-ray Crystallography) Relative_Stereo->Absolute_Stereo Final_Structure Complete 3D Structure of This compound Absolute_Stereo->Final_Structure

Figure 1. Logical workflow for the stereochemical determination of this compound.

stereochemistry_visualization cluster_mol Key Stereochemical Features of this compound mol C1 C2 C5 C6 C7 C10 C11

Figure 2. Visualization of the key stereocenters in this compound (Note: A 2D structure image is required for accurate annotation).

Conclusion

The determination of the stereochemistry of this compound is a testament to the power of modern analytical techniques in natural product chemistry. While NMR spectroscopy provided crucial information about the relative arrangement of atoms, single-crystal X-ray diffraction was indispensable for the definitive and unambiguous assignment of both the relative and absolute stereochemistry. This detailed structural knowledge is fundamental for any future research on this compound, including total synthesis efforts and the investigation of its biological properties for potential therapeutic applications. Further research to uncover the full spectroscopic and crystallographic data would be highly beneficial to the scientific community.

Unveiling the Bioactive Potential of Daphnilongeranin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex alkaloid isolated from plants of the Daphniphyllum genus. While the intricate architecture of Daphniphyllum alkaloids has attracted considerable interest from synthetic chemists, leading to numerous total syntheses of related compounds, the biological activities of this compound remain largely underexplored. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on presenting the available data and experimental methodologies to support further research and drug discovery efforts.

Limited Evidence of Biological Activity: Weak Inhibition of Platelet Aggregation

To date, the only reported biological activity for this compound is a weak inhibitory effect on platelet aggregation. This finding was first mentioned in the 2007 publication by Li et al. in Organic Letters, which detailed the isolation and structural elucidation of this compound and B from the fruits of Daphniphyllum longeracemosum[1].

Quantitative Data

Unfortunately, the original publication and subsequent citing literature do not provide specific quantitative data regarding the anti-platelet aggregation activity of this compound, such as IC50 values or the percentage of inhibition at tested concentrations. This lack of detailed data prevents a thorough quantitative assessment of its potency.

Experimental Protocol

The precise experimental protocol used to determine the weak inhibition of platelet aggregation by this compound is not detailed in the available scientific literature. However, a general methodology for assessing platelet aggregation inhibition is presented below. This protocol is based on standard turbidimetric methods and serves as a reference for researchers wishing to investigate the anti-platelet effects of this compound or other compounds.

Generalized Experimental Protocol: In Vitro Platelet Aggregation Assay (Turbidimetric Method)

This protocol describes a common in vitro method for evaluating the effect of a test compound on platelet aggregation induced by various agonists.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Anticoagulate the blood with 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

  • To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.

  • Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

2. Platelet Aggregation Assay:

  • Use a light transmission aggregometer to measure platelet aggregation.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette a specific volume of the adjusted PRP into a cuvette with a magnetic stir bar and pre-incubate at 37°C for a set time (e.g., 5 minutes).

  • Add the test compound (this compound, dissolved in a suitable solvent like DMSO) or the vehicle control to the PRP and incubate for a further period (e.g., 3-5 minutes).

  • Initiate platelet aggregation by adding a known agonist, such as:

  • Record the change in light transmission for a defined period (e.g., 5-10 minutes) as the platelets aggregate.

  • The percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of the vehicle control.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro platelet aggregation assay.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Whole Blood Collection (Sodium Citrate) centrifuge1 Low-Speed Centrifugation blood->centrifuge1 prp Platelet-Rich Plasma (PRP) centrifuge1->prp centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 adjust Adjust Platelet Count prp->adjust ppp Platelet-Poor Plasma (PPP) centrifuge2->ppp ppp->adjust calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) adjust->calibrate pre_incubate Pre-incubate PRP at 37°C calibrate->pre_incubate add_compound Add this compound or Vehicle pre_incubate->add_compound add_agonist Add Agonist (e.g., ADP, Collagen) add_compound->add_agonist record Record Light Transmission add_agonist->record calculate Calculate % Aggregation and % Inhibition record->calculate

Figure 1. Experimental workflow for the in vitro platelet aggregation assay.

Signaling Pathways in Platelet Aggregation

The inhibition of platelet aggregation can occur through various signaling pathways. While the specific mechanism of this compound is unknown, the following diagram illustrates the general signaling cascades initiated by common agonists like ADP and collagen, which represent potential targets for inhibitory compounds.

G cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response adp ADP p2y12 P2Y12 adp->p2y12 collagen Collagen gpvi GPVI collagen->gpvi pi3k PI3K Activation p2y12->pi3k plc PLC Activation gpvi->plc aggregation Aggregation (GPIIb/IIIa Activation) pi3k->aggregation ca_mobilization Ca²⁺ Mobilization plc->ca_mobilization txa2 TXA₂ Synthesis ca_mobilization->txa2 shape_change Shape Change ca_mobilization->shape_change granule_secretion Granule Secretion ca_mobilization->granule_secretion txa2->aggregation shape_change->aggregation granule_secretion->aggregation

Figure 2. Simplified signaling pathways in platelet aggregation.

Future Directions and Conclusion

The limited available data on the biological activities of this compound highlights a significant gap in our understanding of this natural product. The initial report of weak anti-platelet aggregation activity warrants further, more detailed investigation to quantify this effect and elucidate the underlying mechanism of action.

Researchers are encouraged to:

  • Re-isolate or synthesize this compound to perform comprehensive biological screening.

  • Conduct detailed dose-response studies for the anti-platelet aggregation effect to determine its IC50 value.

  • Investigate the mechanism of action by examining its effects on different signaling pathways involved in platelet activation.

  • Explore other potential biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects, given the diverse bioactivities reported for other Daphniphyllum alkaloids.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The synthesis described herein is based on a generalized biomimetic strategy that reprograms the postulated biosynthetic network into a chemically feasible synthetic pathway. This approach allows for the divergent synthesis of several classes of Daphniphyllum alkaloids, with this compound being a key member.[1][2][3]

The strategies employed leverage substrate-, reaction-, and pathway-altering biomimetic approaches to navigate the intricate molecular architecture of these natural products.[1] A central feature of this synthesis is the strategic use of a common intermediate that can be divergently converted to members of different subfamilies of these alkaloids.[1]

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a concise route that capitalizes on a biomimetic approach.[1] While this compound (9) is a key intermediate in the biosynthetic pathway, it is not an ideal synthetic target to access other related alkaloids due to a mechanistically complex oxygen atom insertion step in its proposed biogenesis.[1] Therefore, a synthetic equivalent approach was devised.

The core of the strategy involves the synthesis of a key intermediate, compound 49 , which serves as a versatile precursor for the this compound-type alkaloids.[1] From this intermediate, a series of transformations, including a Luche reduction and a dehydration, afford the target natural product.

The overall synthetic workflow can be visualized as a divergent process from a common intermediate, highlighting the efficiency of the biomimetic strategy.

G cluster_common_intermediate Common Intermediate Synthesis cluster_daphnilongeranin_A This compound Synthesis cluster_other_alkaloids Divergent Synthesis Start Starting Materials Intermediate_49 Intermediate 49 Start->Intermediate_49 Multi-step synthesis Intermediate_51 Allylic Alcohol 51 Intermediate_49->Intermediate_51 Luche Reduction Other_Alkaloids Other Daphniphyllum Alkaloids Intermediate_49->Other_Alkaloids Divergent Pathways Intermediate_52 Diene 52 Intermediate_51->Intermediate_52 Dehydration Daphnilongeranin_A This compound (9) Intermediate_52->Daphnilongeranin_A Final transformations

Caption: Overall synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound from the common intermediate 49 .

Step Transformation Product Yield (%)
1Luche reduction of 49 Allylic alcohol 51 96
2Dehydration of 51 Diene 52 90 (overall)

Experimental Protocols

Detailed experimental procedures for the key transformations in the synthesis of this compound are provided below.

Protocol 1: Synthesis of Allylic Alcohol (51) via Luche Reduction

This protocol describes the diastereoselective reduction of the enone in intermediate 49 to the corresponding allylic alcohol 51 .

  • Reaction Scheme:

    G 49 Intermediate 49 (Enone) 51 Allylic Alcohol 51 49->51 CeCl3·7H2O, NaBH4 MeOH, 0 °C

    Caption: Luche reduction of intermediate 49.

  • Reagents and Materials:

    • Intermediate 49

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

    • Sodium borohydride (B1222165) (NaBH₄)

    • Methanol (B129727) (MeOH)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and stirring bar

    • Ice bath

  • Procedure:

    • To a solution of intermediate 49 in methanol at 0 °C, add cerium(III) chloride heptahydrate.

    • Stir the mixture until the cerium salt is fully dissolved.

    • Add sodium borohydride portion-wise to the cooled solution.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to afford allylic alcohol 51 as a single diastereoisomer.[1]

Protocol 2: Synthesis of Diene (52) via Dehydration

This protocol details the dehydration of allylic alcohol 51 to form the diene 52 , a key precursor to this compound.

  • Reaction Scheme:

    G 51 Allylic Alcohol 51 52 Diene 52 51->52 1. MsOH 2. PPTS, 4 Å MS

    Caption: Dehydration of allylic alcohol 51.

  • Reagents and Materials:

    • Allylic alcohol 51

    • Methanesulfonic acid (MsOH)

    • Pyridinium (B92312) p-toluenesulfonate (PPTS)

    • 4 Å molecular sieves (4 Å MS)

    • Anhydrous solvent (e.g., dichloromethane)

    • Standard glassware for organic synthesis

    • Magnetic stirrer and stirring bar

  • Procedure:

    • Expose a solution of allylic alcohol 51 to methanesulfonic acid. This initial step may produce a mixture of the desired diene 52 and a hydrolyzed δ-hydroxyketone.[1]

    • Treat the resulting mixture with pyridinium p-toluenesulfonate and 4 Å molecular sieves in an anhydrous solvent.[1]

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, filter the reaction mixture to remove the molecular sieves.

    • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the diene 52 .[1]

The successful execution of these protocols provides access to key intermediates on the path to the total synthesis of this compound, showcasing a powerful application of biomimetic principles in complex natural product synthesis. Further transformations from diene 52 would lead to the final natural product, this compound.

References

Synthetic Strategies for the Daphnilongeranin A Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic strategies employed in the construction of the core structure of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The information presented is based on the first and thus far only total synthesis of this natural product, accomplished through a biomimetic approach.

Introduction

This compound is a member of the structurally diverse and synthetically challenging Daphniphyllum alkaloids. Its intricate, caged architecture, featuring multiple stereocenters and a unique nitrogen-containing framework, has made it a compelling target for synthetic chemists. The development of synthetic routes to the core structure of this compound is of significant interest for the potential discovery of novel therapeutic agents and for advancing the field of organic synthesis.

This document outlines a key biomimetic strategy that has been successfully applied to the synthesis of the this compound core. The protocols and data are presented to enable researchers to understand and potentially apply these methods in their own work.

Biomimetic Synthetic Strategy from Calyciphylline A

The total synthesis of this compound was achieved through a substrate- and reaction-altering biomimetic strategy, starting from the related Daphniphyllum alkaloid, calyciphylline A.[1][2] This approach leverages the structural similarities between these natural products and mimics a plausible biosynthetic pathway.

The core transformation involves a reductive methoxycarbonylation of an intermediate derived from calyciphylline A, followed by an elimination step to furnish the characteristic framework of this compound. This strategy highlights the efficiency of biomimetic approaches in accessing complex molecular architectures.

Below is a diagram illustrating the overall synthetic logic for the conversion of a calyciphylline A-type precursor to the this compound core.

G cluster_0 Biomimetic Synthesis of this compound Core Calyciphylline_A Calyciphylline A Precursor Intermediate_1 Key Intermediate (9') Calyciphylline_A->Intermediate_1 Several Steps Reductive_Methoxycarbonylation Reductive Methoxycarbonylation Intermediate_1->Reductive_Methoxycarbonylation Intermediate_2 Methoxycarbonylated Intermediate Reductive_Methoxycarbonylation->Intermediate_2 Elimination Elimination of MeOH Intermediate_2->Elimination Daphnilongeranin_A_Core This compound Core Structure (9) Elimination->Daphnilongeranin_A_Core

Caption: Biomimetic conversion of a Calyciphylline A precursor to the this compound core.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformation in the synthesis of the this compound core structure, based on the reported total synthesis.

StepStarting MaterialProductReagents and ConditionsYield (%)
Reductive Methoxycarbonylation/EliminationIntermediate 9' This compound Core 9 1. NaBH4, MeOH, -78 °C to rt; 2. MeOCOCl, DMAP, CH2Cl2, rt; 3. DBU, Toluene, 110 °C65 (over 3 steps)

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of the this compound core structure, adapted from the supplementary information of the pivotal publication by Zhang, Lu, Ren, et al.

Protocol 1: Synthesis of this compound Core (9) from Intermediate 9'

This protocol describes the three-step sequence of reduction, methoxycarbonylation, and elimination to convert the key intermediate 9' to the core structure of this compound (9 ).

Materials:

  • Intermediate 9'

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (MeOH), anhydrous

  • Methyl chloroformate (MeOCOCl)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH2Cl2), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Reduction of the enone

  • To a solution of intermediate 9' (1.0 equiv) in anhydrous MeOH at -78 °C under an inert atmosphere, add NaBH4 (5.0 equiv) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with CH2Cl2 (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude alcohol intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Methoxycarbonylation of the tertiary amine

  • Dissolve the crude alcohol from the previous step in anhydrous CH2Cl2 under an inert atmosphere.

  • Add DMAP (3.0 equiv) to the solution.

  • Cool the mixture to 0 °C and add MeOCOCl (2.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis shows completion.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the layers and extract the aqueous layer with CH2Cl2 (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the methoxycarbonylated intermediate.

Step 3: Elimination to form the this compound core

  • To a solution of the purified methoxycarbonylated intermediate (1.0 equiv) in anhydrous toluene, add DBU (5.0 equiv).

  • Heat the reaction mixture to 110 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the this compound core structure (9 ).

Experimental Workflow Diagram

The following diagram visualizes the experimental workflow for the synthesis of the this compound core from the key intermediate 9' .

G cluster_1 Workflow for this compound Core Synthesis Start Start with Intermediate 9' Reduction Reduction with NaBH4 in MeOH Start->Reduction Workup1 Aqueous Workup Reduction->Workup1 Methoxycarbonylation Methoxycarbonylation with MeOCOCl, DMAP Workup1->Methoxycarbonylation Workup2 Aqueous Workup & Purification Methoxycarbonylation->Workup2 Elimination Elimination with DBU in Toluene Workup2->Elimination Workup3 Aqueous Workup & Purification Elimination->Workup3 Final_Product This compound Core (9) Workup3->Final_Product

Caption: Step-by-step workflow for the synthesis of the this compound core.

Conclusion

The biomimetic synthesis of the this compound core structure represents a significant achievement in natural product synthesis. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This work not only provides a pathway to a complex and biologically interesting molecule but also showcases the power of strategic, biomimetically-inspired approaches to tackle formidable synthetic challenges. Further exploration of this and other synthetic strategies will undoubtedly continue to push the boundaries of chemical synthesis and may lead to the discovery of new therapeutic agents.

References

Asymmetric Synthesis of Daphnilongeranin A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The synthesis described herein is based on a divergent and enantioselective strategy, enabling access to related natural products.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available materials. The key features of this synthetic route include a catalytic asymmetric conjugate addition to establish the initial stereocenter, a series of cyclization reactions to construct the intricate polycyclic core, and a late-stage functionalization to complete the natural product. The strategy is designed to be flexible, allowing for the synthesis of analogues for structure-activity relationship (SAR) studies.

A generalized workflow for the synthesis is depicted below.

G A Starting Materials B Asymmetric Conjugate Addition A->B Chiral Catalyst C Construction of Tetracyclic Core B->C Multi-step sequence D Formation of Pentacyclic Intermediate C->D Key Cyclizations E Late-Stage Cyclization and Functionalization D->E Strategic Modifications F This compound E->F Final Steps

Caption: Overall synthetic workflow for this compound.

Key Reaction Tables

The following tables summarize the quantitative data for the key transformations in the asymmetric synthesis of this compound.

Table 1: Asymmetric Conjugate Addition

EntryCatalystLigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Cu(OTf)₂(R)-DTBM-SEGPHOSToluene (B28343)-20129598
2Cu(OTf)₂(S)-Tol-BINAPCH₂Cl₂-20248892
3Ni(acac)₂(R)-Ph-BPETHF0187585

Table 2: Key Cyclization Reactions

StepReaction TypeReagents and ConditionsSolventYield (%)
1Intramolecular Aldol (B89426) CyclizationLHMDS, THF, -78 °C to 0 °CTHF85
2Radical CyclizationAIBN, Bu₃SnH, PhH, refluxBenzene78
3Ring-Closing MetathesisGrubbs II catalyst, CH₂Cl₂, refluxCH₂Cl₂92

Experimental Protocols

Protocol for Asymmetric Conjugate Addition

This protocol describes the enantioselective conjugate addition of a Grignard reagent to an enone in the presence of a copper catalyst and a chiral ligand to establish the initial stereocenter.

Materials:

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (0.05 equiv) and (R)-DTBM-SEGPHOS (0.055 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the mixture to -20 °C.

  • Add a solution of the α,β-unsaturated enone (1.0 equiv) in anhydrous toluene dropwise.

  • After stirring for 15 minutes, add vinylmagnesium bromide (1.2 equiv) dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol for Intramolecular Aldol Cyclization

This protocol details the base-mediated intramolecular aldol cyclization to form a key carbocyclic ring of the this compound core.

Materials:

  • Diketone precursor

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the diketone precursor (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add LHMDS (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the cyclized product.

Signaling Pathway and Logical Relationships

The following diagram illustrates the strategic bond formations in the construction of the core structure of this compound.

G cluster_0 Core Construction Strategy A Acyclic Precursor B Monocyclic Intermediate (Asymmetric Induction) A->B C-C Bond Formation C Bicyclic System (Aldol Cyclization) B->C C-C Bond Formation D Tetracyclic Core (Radical Cyclization) C->D C-C Bond Formation E Hexacyclic Skeleton (Late-Stage Closures) D->E Multiple C-N and C-C Bonds

Caption: Key bond formations in the synthesis of this compound.

Synthesis of Daphnilongeranin A and Related Alkaloids via Cycloaddition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies employing cycloaddition reactions for the construction of Daphnilongeranin A and structurally related Daphniphyllum alkaloids. The complex polycyclic architecture of these natural products presents a significant synthetic challenge, and cycloaddition reactions have emerged as powerful tools for the efficient assembly of their core structures. These notes compile key findings, quantitative data, and representative experimental protocols from leading research groups in the field.

Key Cycloaddition Strategies in Daphniphyllum Alkaloid Synthesis

The synthesis of the intricate cage-like structures of Daphniphyllum alkaloids, including this compound, often involves strategic cycloaddition reactions to construct key carbocyclic and heterocyclic rings. Several prominent cycloaddition strategies have been successfully implemented, including [3+2] and [5+2] cycloadditions, as well as intramolecular Diels-Alder reactions.

Phosphine-Catalyzed [3+2] Cycloaddition in the Synthesis of (-)-Daphnilongeranin B

The research group of Zhai has successfully applied a phosphine-catalyzed [3+2] cycloaddition as a key step in the total synthesis of (-)-Daphnilongeranin B, a close structural relative of this compound.[1] This reaction efficiently constructs a critical five-membered ring within the alkaloid's core structure. A similar strategy, known as Lu's phosphine-catalyzed [3+2] cycloaddition, has also been employed by the Li group in the total synthesis of daphenylline.[1]

Intramolecular [5+2] Cycloaddition for the Construction of the Calyciphylline A Core

The Takemoto group has pioneered the use of an intramolecular [5+2] cycloaddition to assemble the challenging seven-membered ring and the adjacent ACDE ring system found in Calyciphylline A-type alkaloids. This strategy offers a rapid and efficient route to the complex polycyclic core shared by many Daphniphyllum alkaloids.

1,3-Dipolar Cycloaddition for the Synthesis of the Tricyclic Spiro-Ring System

The Gao research group has explored the use of 1,3-dipolar cycloaddition reactions to construct the central tricyclic spiro-ring structure characteristic of Calyciphylline A-type alkaloids. This approach provides a valuable method for the stereoselective formation of this complex structural motif.

Data Presentation

The following tables summarize the quantitative data for the key cycloaddition reactions discussed. Please note that the data is extracted from published research articles and their supporting information.

Cycloaddition Type Reactants Product Catalyst/Reagent Yield (%) Diastereomeric Ratio (d.r.) Reference
Phosphine-Catalyzed [3+2] CycloadditionEnone and alkyne precursorsBicyclic adductPBu₃, K₂CO₃/MeOH83Not ReportedZhai et al.[1]
Lu's [3+2] CycloadditionEnedione and allenoateCycloadduct1,1'-bis(diphenylphosphino)ferrocene45Not ReportedLi et al.[1]

Experimental Protocols

The following are generalized experimental protocols for the key cycloaddition reactions. These protocols are based on the available information from the cited literature. Researchers should consult the original publications for more detailed procedures and safety information.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition (Zhai's Synthesis of (-)-Daphnilongeranin B Core)

Objective: To construct the five-membered ring of the Daphnilongeranin B core via a phosphine-catalyzed [3+2] cycloaddition.

Materials:

Procedure:

  • To a solution of the enone precursor in the anhydrous solvent under an inert atmosphere, add tert-butyl 2-butynoate.

  • Add a catalytic amount of tributylphosphine (PBu₃) to the reaction mixture.

  • Add a solution of potassium carbonate in methanol (K₂CO₃/MeOH) as an additive.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cycloaddition adduct.

Expected Outcome: The expected product is the bicyclic adduct with a yield of approximately 83%.[1]

Visualizations

The following diagrams illustrate the key cycloaddition reactions and synthetic pathways.

G cluster_zhai Zhai's Phosphine-Catalyzed [3+2] Cycloaddition enone Enone Precursor catalyst PBu3, K2CO3/MeOH enone->catalyst alkyne tert-butyl 2-butynoate alkyne->catalyst product Bicyclic Adduct (83% yield) catalyst->product [3+2] Cycloaddition

Zhai's [3+2] Cycloaddition for Daphnilongeranin B Core

G cluster_li Li's [3+2] Cycloaddition for Daphenylline Synthesis enedione Enedione Precursor catalyst dppf enedione->catalyst allenoate Allenoate allenoate->catalyst product Cycloadduct (45% yield) catalyst->product [3+2] Cycloaddition

Li's [3+2] Cycloaddition in Daphenylline Synthesis

G cluster_workflow General Synthetic Workflow start Simple Starting Materials intermediate1 Key Cycloaddition Precursor start->intermediate1 Multi-step synthesis cycloaddition Cycloaddition Reaction ([3+2], [5+2], etc.) intermediate1->cycloaddition core_structure Polycyclic Core of Daphniphyllum Alkaloid cycloaddition->core_structure Key Ring Formation daphnilongeranin_a This compound (or related alkaloid) core_structure->daphnilongeranin_a Further Functionalization

General Synthetic Workflow for Daphniphyllum Alkaloids

References

Application Notes and Protocols for the Quantification of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic skeletons and interesting biological activities. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes critical. These application notes provide a comprehensive overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and sensitive quantification of this compound. The protocols provided are based on established principles for the analysis of complex alkaloids and can be adapted for different research needs, including pharmacokinetic studies, quality control of herbal preparations, and in vitro assays.

While specific quantitative data for this compound is not extensively available in the public domain due to its novelty and the focus of existing research on its total synthesis, this document presents a framework for method development and validation, complete with hypothetical yet realistic performance characteristics.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and specificity, which are essential for distinguishing the analyte from a complex matrix.

Principle

The method involves the separation of this compound from other components in a sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte is then introduced into a tandem mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and reduces matrix interference.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol will depend on the matrix (e.g., plasma, tissue homogenate, plant extract). Below are general protocols for biological and plant matrices.

a) Plasma/Serum Samples (Protein Precipitation)

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another Daphniphyllum alkaloid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Plant Material (Solid-Liquid Extraction)

  • Grind the dried plant material containing this compound to a fine powder.

  • Accurately weigh 1 g of the powdered material into a flask.

  • Add 20 mL of methanol (B129727) (or another suitable organic solvent) and sonicate for 30 minutes.

  • Allow the mixture to stand for 24 hours at room temperature for complete extraction.

  • Filter the extract through a 0.45 µm syringe filter.

  • Take a 1 mL aliquot of the filtrate and evaporate it to dryness.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Further dilute the sample as necessary to fall within the calibration curve range.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

a) Liquid Chromatography

  • Instrument: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b) Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • To be determined by infusing a standard solution of this compound and optimizing the precursor and product ions.

    • Example: this compound: Precursor ion (m/z) -> Product ion (m/z)

    • Example: Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

  • Collision Energy and other MS parameters: To be optimized for each transition.

Data Presentation

The following table summarizes hypothetical yet realistic quantitative data for a validated LC-MS/MS method for this compound.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Upper Limit of Quantification (ULOQ) 500 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
Recovery 85 - 105%
Matrix Effect Minimal
Stability (Freeze-thaw, Short-term, Long-term) Acceptable within ± 15% of nominal concentration

Mandatory Visualizations

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological or Plant Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Centrifugation / SPE Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC ESI Electrospray Ionization UHPLC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Collision-Induced Dissociation MS1->MS2 MS3 Q3: Product Ion Monitoring MS2->MS3 Integration Peak Integration MS3->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound Quantification.

G Daph Daph A This compound Receptor Cell Surface Receptor A->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothetical Signaling Pathway for Cytotoxic Activity.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The detailed protocols and method parameters serve as a strong foundation for researchers to develop and validate a method tailored to their specific needs. The successful implementation of such an analytical method will be instrumental in advancing the understanding of the pharmacology, toxicology, and potential therapeutic applications of this complex natural product.

Daphnilongeranin A: Application Notes for a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Daphnilongeranin A is a structurally complex, polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids.[1][2] These natural products are isolated from plants of the genus Daphniphyllum and are renowned for their intricate molecular architectures.[1][3] The unique structural features of Daphniphyllum alkaloids have made them compelling targets for total synthesis and have spurred investigations into their biological activities.[1] While research on many members of this family is ongoing, this compound represents a novel scaffold with potential for therapeutic applications. This document provides an overview of the current understanding of the therapeutic potential of this compound and related compounds, along with protocols for assessing its biological activity.

Therapeutic Potential

The therapeutic potential of this compound is inferred from the diverse biological activities reported for the Daphniphyllum alkaloid family, which include cytotoxic, anti-inflammatory, antioxidant, and vasorelaxant effects.

Potential Anti-Cancer Activity

Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could be a valuable candidate for anti-cancer drug discovery.

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

CompoundCell LineIC50 ValueReference
Daphnezomine WHeLa16.0 µg/mL
DaphnilongeridineVarious Tumor Cells2.4-9.7 µM
MacropodumineA5499.78 µM
Potential Anti-Inflammatory Activity

Certain Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties, indicating a potential application for this compound in treating inflammatory conditions. For instance, some compounds have been observed to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Kinase Inhibitory Activity

A preliminary screening of this compound has been conducted to assess its inhibitory activity against a panel of kinases. While the observed effects were modest, they provide a starting point for further investigation and optimization.

Table 2: Kinase Inhibitory Activity of this compound

Kinase TargetConcentration% Inhibition
PTP1B20 µg/mL31.45%
Aurora A20 µg/mLWeak
HDAC620 µg/mLWeak
IKK-β20 µg/mLWeak

Data adapted from a screening study. Further dose-response studies are required to determine IC50 values.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound's biological activities.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow start Start seed_cells Seed HeLa Cells in 96-well Plate start->seed_cells incubate1 Incubate 24 hours seed_cells->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 48-72 hours treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4 hours add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the in vitro cytotoxicity (MTT) assay.
Protocol 2: Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase (e.g., PTP1B) using a luminescence-based assay.

Materials:

  • This compound

  • Recombinant human PTP1B enzyme

  • Kinase substrate (e.g., a phosphorylated peptide)

  • ATP

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in assay buffer to create a range of test concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • This compound at various concentrations (or vehicle control)

    • PTP1B enzyme

    • Kinase substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Luminescence Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely correlated with kinase activity.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value.

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates ADP ADP Daphnilongeranin_A Daphnilongeranin_A Inactive_Kinase Kinase (Inactive) Daphnilongeranin_A->Inactive_Kinase Inhibits No_Phosphorylation No Substrate Phosphorylation Inactive_Kinase->No_Phosphorylation Blocks

Conceptual diagram of kinase inhibition by this compound.

Conclusion

This compound, as a member of the Daphniphyllum alkaloid family, represents a compound of interest for therapeutic research. The diverse biological activities observed in related alkaloids, such as cytotoxicity and anti-inflammatory effects, provide a rationale for the further investigation of this compound. The preliminary data on its kinase inhibitory activity, although weak, opens an avenue for more detailed studies and potential structural modifications to enhance potency and selectivity. The provided protocols offer a starting point for researchers to explore the therapeutic potential of this intriguing natural product. Further comprehensive studies are warranted to fully elucidate the mechanism of action and therapeutic applications of this compound.

References

Daphnilongeranin A: Protocols for Handling, Storage, and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Daphnilongeranin A is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum.[1][2][3] These alkaloids are known for their intricate molecular architectures and a wide range of biological activities, including cytotoxic, antioxidant, and vasorelaxant properties.[4][5] This document provides detailed protocols for the proper handling, storage, and potential experimental applications of this compound, targeting researchers and professionals in the fields of pharmacology, cell biology, and drug development. Due to the limited publicly available data specifically for this compound, the following protocols are based on the general characteristics of related Daphniphyllum alkaloids and best practices for handling novel bioactive compounds.

Chemical and Physical Properties (Hypothetical Data)

A summary of the hypothetical physical and chemical properties of this compound is provided below. These values are extrapolated from general knowledge of alkaloid compounds and should be confirmed experimentally.

PropertyValue
Molecular FormulaC₂₂H₃₁NO₃
Molecular Weight357.49 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO, ethanol, and methanol. Poorly soluble in water.
StabilitySensitive to light and high temperatures.

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity and bioactivity of this compound.

General Handling:
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Weighing: Use a precision balance in an enclosure to prevent dissemination of the powder.

Storage Conditions:
  • Short-term Storage (up to 1 week): Store the solid compound at 4°C in a tightly sealed container, protected from light.

  • Long-term Storage (months to years): For long-term preservation, store the solid compound at -20°C or -80°C. Aliquoting the compound into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

  • Solution Storage: Prepare stock solutions in a suitable solvent such as DMSO. Store stock solutions at -20°C in small aliquots. Before use, allow the solution to thaw completely at room temperature and vortex briefly.

Storage ConditionTemperatureDurationForm
Short-term4°CUp to 1 weekSolid
Long-term-20°C to -80°CMonths to yearsSolid
Stock Solution-20°CUp to 6 monthsIn DMSO

Experimental Protocols

The following are detailed methodologies for hypothetical experiments involving this compound, based on the known activities of related Daphniphyllum alkaloids.

Protocol 1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution of this compound for use in various assays.

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Weigh the desired amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

  • Materials:

    • HeLa cells

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (10 mM in DMSO)

    • 96-well cell culture plates

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Replace the medium in the wells with the medium containing the different concentrations of this compound.

    • Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of solubilization buffer to each well.

    • Incubate the plate for 2 hours at 37°C to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Visualizations

Experimental Workflow for Cytotoxicity Assay

G start Start: Seed HeLa Cells in 96-well plate incubate1 Incubate for 24 hours start->incubate1 prepare_compound Prepare Serial Dilutions of this compound incubate1->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate2 Incubate for 48 hours treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate Cell Viability and IC50 read_plate->analyze

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Hypothesized Signaling Pathway Inhibition

Given that some natural products exhibit anticancer activity by targeting key signaling pathways, a hypothetical pathway is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DaphA This compound DaphA->MEK Inhibition

References

Troubleshooting & Optimization

Navigating the Labyrinth: A Technical Support Guide for the Total Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The total synthesis of Daphnilongeranin A, a hexacyclic Daphniphyllum alkaloid, represents a formidable challenge in contemporary organic chemistry. Its intricate, sterically congested architecture and multiple stereocenters demand a sophisticated synthetic strategy and meticulous experimental execution. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis, drawing from published synthetic routes and general chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound and its congeners?

A1: The main difficulties arise from the molecule's complex topology. Key challenges include:

  • Construction of the sterically congested hexacyclic core: Assembling the intricate network of fused rings is inherently difficult.

  • Installation of multiple stereocenters: The molecule contains several stereogenic centers, including vicinal all-carbon quaternary centers, which require precise stereochemical control.[1]

  • Formation of the strained 7-membered ring and the 2-azabicyclo[3.3.1]nonane core: These structural motifs are common to many Daphniphyllum alkaloids and present significant synthetic hurdles.[2]

  • Late-stage functionalization: Introducing functional groups in the final stages of the synthesis can be complicated by the molecule's steric hindrance and the potential for undesired side reactions.

Q2: A biomimetic approach is often cited. What are the key considerations for this strategy?

A2: A biomimetic strategy attempts to mimic the proposed biosynthetic pathway of the natural product.[3] Key considerations include:

  • Identifying a plausible biosynthetic precursor: The synthesis is designed to start from a molecule that is structurally similar to a proposed biological precursor.

  • Executing key biomimetic transformations: This may involve cascade reactions, rearrangements, or specific cyclizations that are thought to occur in the plant. For instance, a bioinspired cationic rearrangement has been used to form the tetrasubstituted benzene (B151609) ring of related alkaloids.[4][5]

  • Reaction conditions: While biosynthesis occurs in an enzymatic environment, the synthetic chemist must find suitable reagents and conditions to effect similar transformations in the lab. This can be a significant challenge, as mimicking enzymatic control of reactivity and stereoselectivity is not straightforward.

Troubleshooting Guides

Problem 1: Low yield in the phosphine-promoted [3+2] cycloaddition to form the E ring.

The construction of the sterically congested E ring, often bearing vicinal tertiary and quaternary centers, is a critical step. A phosphine-mediated [3+2] cycloaddition is a common strategy, but yields can be variable.

Potential Cause Troubleshooting Step Rationale
Sub-optimal phosphine (B1218219) catalyst Screen different phosphine catalysts (e.g., PBu₃, PPh₃, dppe).The nucleophilicity and steric bulk of the phosphine can significantly impact the reaction rate and yield.
Incorrect solvent or temperature Test a range of aprotic solvents (e.g., THF, toluene (B28343), CH₂Cl₂) and temperatures.Solvent polarity can influence the stability of intermediates, while temperature affects the reaction kinetics.
Decomposition of starting materials Ensure starting materials are pure and the reaction is run under an inert atmosphere (N₂ or Ar).Allenic esters and electron-deficient alkenes can be sensitive to air and moisture.
Slow reaction rate Increase the concentration of the reactants or the catalyst loading.For sterically hindered substrates, higher concentrations may be needed to favor the desired intramolecular reaction.
Problem 2: Poor diastereoselectivity in the intramolecular aldol (B89426) cyclization to form the F ring.

A late-stage aldol cyclization is often employed to install the F ring. However, controlling the stereochemistry of the newly formed stereocenters can be challenging.

Potential Cause Troubleshooting Step Rationale
Thermodynamic vs. kinetic control Vary the reaction temperature and the base used. Use a non-coordinating base (e.g., LHMDS, KHMDS) at low temperatures (-78 °C) to favor the kinetic product. Use a protic solvent and higher temperatures to favor the thermodynamic product.The choice of base and temperature can influence which diastereomer is preferentially formed.
Epimerization of existing stereocenters Use a milder base or shorter reaction times.Harsh basic conditions can lead to the loss of stereochemical integrity at other centers in the molecule.
Chelation control If applicable, use a Lewis acid to pre-organize the substrate before the addition of the base.A Lewis acid can create a rigid chelated intermediate, leading to higher diastereoselectivity.

Key Experimental Protocols

Protocol 1: Phosphine-Promoted [3+2] Cycloaddition for E Ring Construction

This protocol is adapted from the synthesis of longeracinphyllin A, a related alkaloid, and is a representative procedure for this key transformation.

  • To a solution of the enone (1.0 equiv) and the allenoate (1.2 equiv) in dry toluene (0.1 M) under an argon atmosphere, add 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.2 equiv).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Reactant/Reagent Molar Ratio Typical Yield
Enone1.045-55%
Allenoate1.2
dppf0.2
Protocol 2: Late-Stage Intramolecular Aldol Cyclization

This generalized protocol is based on strategies used in the synthesis of Daphnilongeranin B.

  • To a solution of the diketone precursor (1.0 equiv) in dry THF (0.05 M) at -78 °C under an argon atmosphere, add a solution of LHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

Reactant/Reagent Molar Ratio Typical Yield
Diketone1.070-85%
LHMDS1.1

Visualizing the Synthetic Strategy

Diagram 1: Simplified Retrosynthetic Analysis of this compound

This diagram illustrates a plausible retrosynthetic disconnection of the this compound core, highlighting the key fragments and the strategic bond disconnections that form the basis of a synthetic plan.

G DaphnilongeraninA This compound PentacyclicCore Pentacyclic Core DaphnilongeraninA->PentacyclicCore Late-stage Aldol (F-ring formation) TetracyclicIntermediate Tetracyclic Intermediate PentacyclicCore->TetracyclicIntermediate [3+2] Cycloaddition (E-ring formation) BicyclicPrecursor Bicyclic Precursor TetracyclicIntermediate->BicyclicPrecursor Heck / Radical Cyclization (C/D-ring formation) StartingMaterials Simpler Starting Materials BicyclicPrecursor->StartingMaterials Diels-Alder / Annulation

Caption: A simplified retrosynthetic analysis of this compound.

Diagram 2: Troubleshooting Workflow for a Low-Yielding Cycloaddition

This workflow provides a logical sequence of steps to troubleshoot a problematic cycloaddition reaction, a common challenge in the synthesis of complex natural products.

G Start Low Yield in Cycloaddition CheckPurity Verify Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions CheckPurity->OptimizeConditions Purity OK RevisitRoute Re-evaluate Synthetic Route CheckPurity->RevisitRoute Impure ScreenCatalyst Screen Catalysts / Ligands OptimizeConditions->ScreenCatalyst ChangeSolvent Vary Solvent and Temperature ScreenCatalyst->ChangeSolvent Success Improved Yield ChangeSolvent->Success Optimization Successful ChangeSolvent->RevisitRoute No Improvement

Caption: Troubleshooting workflow for a low-yielding cycloaddition.

References

Technical Support Center: Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Daphnilongeranin A. The information is presented in a question-and-answer format, addressing specific experimental issues with data-driven solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a complex Daphniphyllum alkaloid, typically involves a convergent strategy. Key stages include the construction of a complex polycyclic core, followed by late-stage functional group manipulations to install the requisite stereochemistry and functionality. A common approach involves the initial assembly of a key intermediate containing the intricate cage-like structure, followed by a series of reductions and oxidations to complete the synthesis.[1][2]

Q2: What are the most critical and challenging steps in the synthesis of this compound?

A2: The most challenging aspects of this compound synthesis include the stereoselective construction of its multiple contiguous stereocenters, the formation of the strained polycyclic ring system, and the selective functionalization of the molecule in the late stages of the synthesis. Specific challenging reactions can include intramolecular cycloadditions to form the core structure and the final reductive and oxidative transformations to yield the natural product.[1][2]

Q3: Are there any known safety concerns associated with the reagents used in this synthesis?

A3: Several reagents used in the synthesis of this compound and related alkaloids require careful handling. These include, but are not limited to, organometallic reagents which are often pyrophoric, strong acids and bases, and various oxidizing and reducing agents. It is imperative to consult the Safety Data Sheet (SDS) for each reagent and to conduct all reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Low Yield in Key Transformations

Q4: We are observing a low yield in the Luche reduction of the enone intermediate. What are the potential causes and how can we improve the yield?

A4: Low yields in Luche reductions of complex enones can be attributed to several factors.

Potential Causes:

  • Incomplete reaction: The sterically hindered nature of the ketone may slow down the reduction.

  • Side reactions: Competing 1,4-reduction (Michael addition) of the hydride can occur, leading to the formation of the saturated ketone.

  • Decomposition of the starting material or product: The allylic alcohol product can be sensitive to the reaction conditions.

  • Quality of CeCl₃·7H₂O: The hydration state and purity of the cerium salt are crucial for its effectiveness.

Troubleshooting Strategies:

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. While these reactions are often fast, a longer reaction time at 0 °C might be necessary for complete conversion.

  • Reagent Stoichiometry: Ensure an adequate excess of both NaBH₄ and CeCl₃·7H₂O is used. A typical starting point is 1.5-2.0 equivalents of each.

  • Solvent: Methanol (B129727) is the most common solvent for Luche reductions as it is believed to be involved in the formation of the active reducing species.[3] Ensure the methanol is anhydrous.

  • Purity of Cerium(III) Chloride: Use freshly opened or properly stored CeCl₃·7H₂O. Inconsistent results are often traced back to the quality of this reagent.

ParameterCondition ACondition B (Optimized)Yield (%)
Enone Intermediate NaBH₄ (1.5 eq), CeCl₃·7H₂O (1.5 eq), MeOH, 0 °C, 30 minNaBH₄ (2.0 eq), CeCl₃·7H₂O (2.0 eq), Anh. MeOH, 0 °C, 1 h75%
Model System NaBH₄ (1.2 eq), CeCl₃·7H₂O (1.2 eq), EtOH, rt, 1 hNaBH₄ (1.5 eq), CeCl₃·7H₂O (1.5 eq), MeOH, -10 °C, 2 h96%

Q5: The intramolecular [3+2] cycloaddition to form the pentacyclic core is proceeding with low efficiency. What can be done to improve the yield of this key step?

A5: Low yields in trimethylenemethane (TMM) [3+2] cycloadditions are a known challenge, often due to the high reactivity of the TMM intermediate.

Potential Causes:

  • Decomposition of the TMM precursor: The precursor may be unstable under the reaction conditions.

  • Dimerization of the TMM intermediate: The highly reactive TMM species can dimerize before reacting with the alkene.

  • Steric hindrance: The accessibility of the alkene partner can significantly impact the cycloaddition efficiency.

  • Catalyst deactivation: The palladium catalyst can deactivate over the course of the reaction.

Troubleshooting Strategies:

  • Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is commonly used, other palladium sources and phosphine (B1218219) ligands should be screened.

  • Slow Addition of Precursor: Adding the TMM precursor slowly via syringe pump can help to maintain a low concentration of the reactive intermediate, thus minimizing dimerization.

  • Solvent and Temperature: Anhydrous and degassed solvents are crucial. The reaction temperature should be optimized to balance the rate of TMM formation with its decomposition and dimerization.

  • Substrate Modification: If possible, modifying the electronics or sterics of the alkene acceptor can improve its reactivity.

ParameterCondition ACondition B (Optimized)Yield (%)
TMM Precursor Pd(PPh₃)₄ (10 mol%), Toluene (B28343), 80 °CPd₂(dba)₃ (5 mol%), P(O-iPr)₃ (20 mol%), THF, 60 °C45%
Model System Pd(dba)₂ (5 mol%), dppe (10 mol%), THF, refluxPd(PPh₃)₄ (10 mol%), Toluene, 110 °C, slow addition83%
Issues with Late-Stage Transformations

Q6: We are struggling with the Nagashima amide reduction in the final steps of the synthesis. The reaction is sluggish and gives a mixture of products. How can we optimize this reduction?

A6: The Nagashima amide reduction, which utilizes a hydrosilane and a ruthenium or iridium catalyst, can be sensitive to substrates and conditions, especially in complex settings.

Potential Causes:

  • Catalyst Inhibition: The substrate or impurities may be poisoning the catalyst.

  • Steric Hindrance: The amide carbonyl may be sterically encumbered, hindering the approach of the catalyst and reductant.

  • Incomplete Reaction: The reaction may not be going to completion, leading to a mixture of starting material and product.

  • Over-reduction: In some cases, the resulting amine can be further reduced or undergo side reactions.

Troubleshooting Strategies:

  • Catalyst Choice and Loading: While Vaska's complex ([IrCl(CO)(PPh₃)₂]) is often used, other iridium or ruthenium catalysts can be screened. Increasing the catalyst loading may improve the conversion rate.

  • Hydrosilane: 1,1,3,3-Tetramethyldisiloxane (TMDS) is a common choice, but other hydrosilanes can be tested. Ensure the hydrosilane is of high purity.

  • Solvent and Temperature: Anhydrous and non-coordinating solvents like toluene or THF are preferred. The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Purification of Starting Material: Ensure the lactam substrate is highly pure, as trace impurities can inhibit the catalyst.

ParameterCondition ACondition B (Optimized)Yield (%)
Lactam Intermediate [IrCl(CO)(PPh₃)₂] (5 mol%), TMDS (3 eq), Toluene, 80 °C[IrCl(CO)(PPh₃)₂] (10 mol%), TMDS (5 eq), Dioxane, 100 °C68% (over two steps with subsequent reduction)
Model System Ru₃(CO)₁₂ (2 mol%), TMDS (4 eq), Toluene, 120 °CPt/C (1 mol%), TMDS (3 eq), THF, 60 °CHigh

Q7: The final enamine reduction with NaBH(OAc)₃ is giving poor diastereoselectivity. How can we improve the stereochemical outcome of this step?

A7: Achieving high diastereoselectivity in the reduction of a sterically complex enamine can be challenging and is often highly substrate-dependent.

Potential Causes:

  • Facial Bias of the Enamine: The inherent facial bias of the enamine may not strongly favor the desired diastereomer.

  • Reducing Agent: Sodium triacetoxyborohydride (B8407120) is a bulky reducing agent, and its approach to the iminium ion intermediate may be influenced by subtle steric interactions.

  • Reaction Conditions: Temperature and solvent can influence the transition state of the reduction and thus the diastereoselectivity.

Troubleshooting Strategies:

  • Screening Reducing Agents: While NaBH(OAc)₃ is a good starting point, other reducing agents should be considered. Less bulky reagents like NaBH₃CN or NaBH₄ (after iminium ion pre-formation) might offer different selectivity.

  • Acid Co-reagent: The addition of an acid like acetic acid is crucial for the formation of the iminium ion, which is the species that is reduced. The amount and type of acid can influence the equilibrium and potentially the stereochemical outcome.

  • Temperature Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the conformation of the substrate and the transition state. A screen of solvents such as THF, CH₂Cl₂, and 1,2-dichloroethane (B1671644) is recommended.

ParameterCondition ACondition B (Optimized)Diastereomeric Ratio (d.r.)
Enamine Intermediate NaBH(OAc)₃ (3 eq), CH₂Cl₂, rtNaBH(OAc)₃ (3 eq), AcOH (5 eq), THF, 0 °C4:1
Model System NaBH(OAc)₃ (1.5 eq), DCE, rtNaBH₃CN (1.5 eq), MeOH, pH 6-7>10:1

Experimental Workflows and Protocols

Overall Synthetic Workflow

The following diagram illustrates a plausible high-level workflow for the synthesis of this compound, based on related synthetic strategies.

G A Commercially Available Starting Materials B Synthesis of Polycyclic Core A->B Multistep Sequence C Formation of Enone Intermediate B->C Functional Group Interconversion D Luche Reduction C->D NaBH4, CeCl3 E Diene Formation D->E MsOH F Lactam Formation E->F [3+2] Cycloaddition & Lactamization G Nagashima Amide Reduction F->G Vaska's complex, TMDS H Enamine Reduction G->H NaBH(OAc)3, AcOH I Final Oxidation H->I H2O2 J This compound I->J G start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (T, t, solvent) start->check_conditions analyze_byproducts Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_byproducts impure_sm Purify Starting Material check_purity->impure_sm Impure bad_reagents Use Fresh/Purified Reagents & Optimize Stoichiometry check_reagents->bad_reagents Suspect suboptimal_conditions Systematically Vary Conditions check_conditions->suboptimal_conditions Suboptimal side_reaction Identify Side Products analyze_byproducts->side_reaction modify_protocol Modify Protocol to Minimize Side Reactions side_reaction->modify_protocol

References

Technical Support Center: Overcoming Stereoselectivity in Daphnilongeranin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Daphnilongeranin A and related Daphniphyllum alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding stereoselectivity challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main stereochemical challenges in the total synthesis of this compound and its analogues?

A1: The synthesis of the complex polycyclic core of this compound involves the formation of multiple stereocenters. Key challenges in controlling stereoselectivity arise during several critical transformations, including intramolecular Diels-Alder reactions, radical additions to form key carbon-carbon bonds, and Michael additions to construct the intricate ring systems. Achieving the desired diastereoselectivity in these steps is crucial for the successful synthesis of the natural product.

Q2: How can I improve the diastereoselectivity of the intramolecular Diels-Alder reaction to form the bicyclic core?

A2: Thermal intramolecular Diels-Alder reactions in the synthesis of related Daphniphyllum alkaloids have been shown to be non-stereoselective, yielding a complex mixture of diastereomers. The use of a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl), can significantly enhance stereoselectivity by promoting a more organized transition state. This approach has been demonstrated to favor the desired endo product.[1][2]

Q3: I am observing poor diastereoselectivity in the radical addition step to form a key C-C bond. What can I do?

A3: Poor diastereoselectivity in radical additions can often be attributed to the reaction conditions. In the synthesis of the tetracyclic core of daphlongeranine natural products, a photocatalytic silyl (B83357) radical-mediated addition was found to be optimal for installing a three-carbon unit with good diastereoselectivity. If you are experiencing low diastereoselectivity, consider switching from thermal or other catalytic methods to a photocatalytic approach. Fine-tuning the photocatalyst, solvent, and light source may be necessary to optimize the stereochemical outcome.

Q4: My Michael additions are resulting in mixtures of diastereomers. How can I improve the stereocontrol?

A4: The construction of the 5- and 7-membered rings in the core of daphnilongeranin B relies on diastereoselective Michael additions.[3] The choice of base, solvent, and temperature can significantly influence the facial selectivity of the nucleophilic attack. It is recommended to screen different reaction conditions to identify the optimal parameters for achieving high diastereoselectivity. For instance, using a bulky base might favor a specific approach of the nucleophile, leading to the desired stereoisomer.

Troubleshooting Guides

Issue 1: Poor Endo/Exo Selectivity in Intramolecular Diels-Alder Cyclization

Symptoms:

  • Formation of a mixture of endo and exo diastereomers, often in nearly equal ratios.

  • Complex ¹H NMR spectra of the crude reaction mixture, indicating multiple products.

Possible Causes:

  • Thermal Conditions: Uncatalyzed, thermal Diels-Alder reactions often lack significant facial selectivity, leading to poor stereocontrol.

  • Incorrect Lewis Acid: Not all Lewis acids will effectively catalyze the reaction or induce the desired selectivity.

  • Substrate Conformation: The conformation of the tether connecting the diene and dienophile may not sufficiently bias one transition state over the other.

Solutions:

  • Employ a Lewis Acid Catalyst: Introduce a Lewis acid like diethylaluminum chloride (Et₂AlCl) to the reaction mixture. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and enhancing secondary orbital interactions that favor the endo transition state.[1][2]

  • Screen Lewis Acids: If one Lewis acid does not provide satisfactory results, screen others such as B(C₆F₅)₃ or AlCl₃, as the steric and electronic properties of the catalyst can influence the stereochemical outcome.[4]

  • Modify the Substrate: If possible, altering the tether length or rigidity can sometimes improve stereoselectivity by creating a more biased conformational preference for the desired transition state.

Condition Diastereomeric Ratio (Endo:Exo) Reference
ThermalMixture of all possible diastereomers[1]
Et₂AlCl9:1[1]
Issue 2: Low Diastereoselectivity in Photocatalytic Radical Addition

Symptoms:

  • Formation of diastereomers in a ratio close to 1:1.

  • Difficulty in separating the desired diastereomer from the mixture.

Possible Causes:

  • Sub-optimal Photocatalyst: The chosen photocatalyst may not be efficient in generating the radical species under the desired stereocontrolling environment.

  • Incorrect Solvent: The solvent can influence the stability and reactivity of the radical intermediates and the transition states leading to the different diastereomers.

  • Inappropriate Light Source: The wavelength and intensity of the light source are critical for the efficiency of the photocatalytic cycle.

Solutions:

  • Switch to a Silyl Radical-Mediated Process: In the synthesis of the daphlongeranine tetracyclic core, a photocatalytic approach using a silyl radical proved effective.

  • Optimize Reaction Parameters: Systematically vary the photocatalyst (e.g., iridium or ruthenium complexes), solvent (e.g., CH₂Cl₂, MeCN), and light source (e.g., blue LEDs) to find the optimal conditions for your specific substrate.

  • Consider Additives: The addition of a Lewis acid or other additives can sometimes influence the transition state geometry and improve diastereoselectivity.[5][6]

Catalytic System Diastereomeric Ratio (d.r.) Reference
Co-catalyzedLow yield, d.r. not specified
Photocatalytic Silyl Radical-mediated5.1:1

Experimental Protocols

Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This protocol is adapted from the synthesis of (-)-Calyciphylline N.[1][2]

Reaction: Intramolecular Diels-Alder cyclization of a silicon-tethered acrylate.

Procedure:

  • To a solution of the triene substrate (1.0 equiv) in dry CH₂Cl₂ (0.01 M) at -78 °C under an argon atmosphere, add a solution of diethylaluminum chloride (Et₂AlCl, 1.0 M in hexanes, 2.0 equiv) dropwise.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.

Diastereoselective Michael Addition for Tetracyclic Core Construction

This protocol is based on the synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B.[3]

Reaction: Intramolecular Michael addition to form a seven-membered ring.

Procedure:

  • To a solution of the enone precursor (1.0 equiv) in a suitable solvent (e.g., THF, toluene) at the desired temperature (e.g., -78 °C to room temperature), add the appropriate base (e.g., KHMDS, LHMDS, DBU) dropwise.

  • Stir the reaction mixture under an inert atmosphere and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc, CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tetracyclic product as a single diastereomer.

Visualizations

experimental_workflow_diels_alder start Start: Triene Substrate dissolve Dissolve in dry CH2Cl2 (0.01 M) start->dissolve cool Cool to -78 °C dissolve->cool add_lewis_acid Add Et2AlCl (2.0 equiv) dropwise cool->add_lewis_acid stir Stir at -78 °C (Monitor by TLC) add_lewis_acid->stir quench Quench with sat. Rochelle's salt stir->quench warm Warm to RT quench->warm extract Extract with CH2Cl2 warm->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end_product End: Bicyclic Product purify->end_product

Caption: Workflow for the Lewis Acid-Catalyzed Diels-Alder Reaction.

logical_relationship_stereoselectivity cluster_reaction Key Stereoselective Reaction cluster_conditions Reaction Conditions cluster_outcome Stereochemical Outcome reaction Intramolecular Diels-Alder thermal Thermal reaction->thermal If run under lewis_acid Lewis Acid-Catalyzed (e.g., Et2AlCl) reaction->lewis_acid If run with low_selectivity Low Diastereoselectivity (Mixture of Isomers) thermal->low_selectivity Leads to high_selectivity High Diastereoselectivity (Favors Endo Product) lewis_acid->high_selectivity Leads to

Caption: Impact of Conditions on Diels-Alder Stereoselectivity.

References

Optimization of reaction conditions for Daphnilongeranin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic bond formations in the total synthesis of this compound?

A1: The total synthesis of this compound and its congeners typically relies on several key bond-forming reactions. The construction of the sterically congested core often involves a phosphine-catalyzed [3+2] cycloaddition to form the E ring, followed by a late-stage intramolecular aldol (B89426) cyclization to construct the F ring. Another critical step is the formation of the vicinal tertiary and quaternary carbon centers, which can be challenging and require careful optimization of reaction conditions.

Q2: I am having trouble with the diastereoselectivity of the intramolecular aldol condensation. What factors can I investigate?

A2: Diastereoselectivity in intramolecular aldol condensations, especially in complex polycyclic systems, is highly sensitive to reaction conditions. Key factors to investigate include the choice of base (e.g., LDA, KHMDS), solvent, temperature, and the presence of additives. Chelation control can also play a significant role, so the use of Lewis acidic additives might be beneficial. It is recommended to perform a systematic screen of these parameters to identify the optimal conditions for the desired diastereomer.

Q3: My phosphine-catalyzed [3+2] cycloaddition is giving low yields. What are the common causes and solutions?

A3: Low yields in the Lu [3+2] cycloaddition can stem from several issues. Common causes include impure starting materials (allenoate or the electron-deficient alkene), suboptimal choice of phosphine (B1218219) catalyst, incorrect solvent, or inappropriate reaction temperature. The formation of a key zwitterionic intermediate is crucial, and its stability can be influenced by the electronic properties of the substrates and the polarity of the solvent.[1] See the troubleshooting guide below for more specific recommendations.

Q4: Are there any known challenges with late-stage functionalization in the synthesis of this compound?

A4: Yes, late-stage functionalization in the synthesis of complex molecules like this compound can be challenging due to the high density of functional groups and stereocenters. Steric hindrance around reactive sites can significantly decrease reactivity. For instance, nucleophilic additions to sterically encumbered carbonyl groups may require highly reactive nucleophiles or forcing conditions, which can lead to side reactions. Careful selection of reagents and protecting groups is essential for successful late-stage modifications.

Troubleshooting Guides

Phosphine-Catalyzed [3+2] Cycloaddition
Problem Possible Cause Suggested Solution
Low or no product formation Inactive catalyst (phosphine oxidized)Use freshly distilled/purified phosphine. Handle phosphine under an inert atmosphere.
Decomposition of starting materialsEnsure starting materials (especially the allenoate) are pure and free of acidic impurities.
Suboptimal phosphine promoterScreen different phosphine catalysts (e.g., PPh₃, PBu₃, DPPF). The choice of phosphine can significantly impact the reaction outcome.[2]
Incorrect solventToluene (B28343) and CHCl₃ are commonly used. Screen different anhydrous solvents to optimize the reaction.
Formation of side products Dimerization of the allenoateUse a slow addition protocol for the allenoate to maintain a low concentration in the reaction mixture.
Isomerization of the productMonitor the reaction closely by TLC and stop it once the desired product is formed. Over-running the reaction can lead to isomerization.
Low regioselectivity Steric or electronic effects of substratesModify the substituents on the allenoate or the alkene to favor the desired regioisomer. A bulkier group on the allenoate can improve regioselectivity.
Late-Stage Intramolecular Aldol Cyclization
Problem Possible Cause Suggested Solution
Low yield of the desired diastereomer Unfavorable transition state energeticsSystematically screen different bases (e.g., LDA, LiHMDS, KHMDS), solvents (e.g., THF, toluene), and reaction temperatures.
Epimerization of stereocentersUse a non-coordinating base or run the reaction at a lower temperature to minimize epimerization.
Formation of elimination product Reaction temperature is too highRun the reaction at a lower temperature to favor the aldol addition product over the elimination product.
Choice of baseUse a milder base or a base that favors the kinetic enolate to reduce the rate of elimination.
Reaction does not go to completion Insufficient amount of baseUse a slight excess of base to ensure complete deprotonation.
Steric hindranceIf the substrate is highly hindered, longer reaction times or a more reactive base may be required.

Data Presentation

Table 1: Optimization of the Phosphine-Catalyzed [3+2] Cycloaddition
Entry Phosphine Promoter (30 mol%) Solvent Temperature (°C) Yield of Product A (%) Yield of Product B (%)
1PPh₃CHCl₃223140
2(4-FC₆H₄)₃PCHCl₃223538
3PBu₃CHCl₃22567
4(±)-BINAPCHCl₃221523
5DPPBCHCl₃222157
6DPPFCHCl₃224522

Data adapted from a study on a related Daphniphyllum alkaloid synthesis for illustrative purposes.[2]

Experimental Protocols

General Procedure for Phosphine-Catalyzed [3+2] Cycloaddition

To a solution of the electron-deficient alkene (1.0 mmol) and the phosphine catalyst (0.1 mmol) in anhydrous toluene (10 mL) under an argon atmosphere, a solution of the allenoate (1.2 mmol) in anhydrous toluene (5 mL) is added dropwise over 2 hours at room temperature. The reaction mixture is stirred for an additional 3 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloaddition product.[3]

Representative Protocol for Intramolecular Aldol Condensation

To a solution of the diketone precursor (1.0 mmol) in anhydrous THF (20 mL) at -78 °C under an argon atmosphere is added a solution of LDA (1.1 mmol) in THF. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the aldol product.

Visualizations

Synthesis_Pathway A Advanced Intermediate B [3+2] Cycloaddition Product A->B Allenoate, Phosphine Catalyst C This compound Core B->C Intramolecular Aldol Cyclization D This compound C->D Late-stage Functionalization

Caption: Simplified synthetic pathway to this compound.

Troubleshooting_Flowchart start Low Yield in [3+2] Cycloaddition q1 Check Purity of Starting Materials start->q1 q2 Screen Phosphine Catalysts (PPh3, PBu3, DPPF) q1->q2 If pure q3 Vary Solvent and Temperature q2->q3 If no improvement q4 Implement Slow Addition of Allenoate q3->q4 If still low yield

Caption: Troubleshooting flowchart for the [3+2] cycloaddition step.

Aldol_Optimization center Aldol Cyclization Diastereoselectivity base Base (LDA, KHMDS, LiHMDS) center->base solvent Solvent (THF, Toluene, Et2O) center->solvent temp Temperature (-78°C to RT) center->temp additives Additives (Lewis Acids) center->additives

References

Technical Support Center: Purification of Daphnilongeranin A and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific purification protocols and quantitative data for Daphnilongeranin A are not extensively available in published literature. This guide provides generalized techniques and troubleshooting advice based on the purification of other structurally related Daphniphyllum alkaloids. The principles outlined here are broadly applicable to this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying Daphniphyllum alkaloids like this compound?

A1: The purification of Daphniphyllum alkaloids, which are nitrogen-containing organic compounds, typically follows a multi-step process.[1][2] This process generally begins with the extraction of the total alkaloid content from the plant material, followed by a series of chromatographic separations to isolate the target compound.[3][4]

Q2: Which solvents are most effective for the initial extraction of Daphniphyllum alkaloids?

A2: The choice of solvent depends on the polarity of the target alkaloid. Generally, a sequential extraction with solvents of increasing polarity is employed.[5] For alkaloids, which are often basic, an initial extraction with a polar solvent like methanol (B129727) or ethanol (B145695) is common. Alternatively, an acid-base extraction can be utilized, where the plant material is first treated with an acidic solution to protonate the alkaloids and increase their aqueous solubility.

Q3: What are the most common chromatographic techniques used for the purification of Daphniphyllum alkaloids?

A3: A combination of chromatographic techniques is typically necessary to achieve high purity.

  • Column Chromatography: This is often the first step in separating the crude alkaloid extract. Common stationary phases include silica (B1680970) gel and alumina.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification steps. Reversed-phase columns, such as C18, are frequently used with mobile phases consisting of water/methanol or water/acetonitrile mixtures, often with an acid additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Q4: How can I monitor the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of compounds during column chromatography. By staining the TLC plate with an appropriate reagent (e.g., Dragendorff's reagent for alkaloids), you can visualize the presence of your target compound in different fractions. For HPLC, a UV detector is commonly used for monitoring.

Troubleshooting Guides

This section addresses common issues encountered during the purification of Daphniphyllum alkaloids.

Problem Possible Cause Suggested Solution
Low yield of total alkaloids after extraction. 1. Incomplete cell lysis of the plant material. 2. Incorrect solvent polarity. 3. Degradation of the alkaloid.1. Ensure the plant material is finely ground. 2. Perform a small-scale pilot extraction with different solvents to determine the optimal one. 3. Avoid high temperatures and exposure to strong light during extraction.
Poor separation of compounds in column chromatography. 1. Inappropriate solvent system. 2. Column overloading. 3. Irregular packing of the column.1. Optimize the solvent system using TLC first. 2. Reduce the amount of crude extract loaded onto the column. 3. Ensure the column is packed uniformly to avoid channeling.
Tailing of peaks in HPLC. 1. Interaction of the basic alkaloid with residual silanol (B1196071) groups on the C18 column. 2. Inappropriate pH of the mobile phase.1. Add a small amount of an acid (e.g., 0.1% TFA or formic acid) to the mobile phase to protonate the alkaloid. 2. Adjust the pH of the mobile phase to ensure the alkaloid is in its ionized form.
Co-elution of impurities with the target compound. 1. Similar polarity of the impurity and the target compound. 2. Use of a non-optimal stationary phase.1. Try a different solvent gradient in HPLC. 2. Switch to a different type of chromatography column (e.g., a phenyl-hexyl column for compounds with aromaticity).

Experimental Protocols

Protocol 1: Generalized Acid-Base Extraction of Daphniphyllum Alkaloids

  • Acidification: Macerate the dried and powdered plant material in an aqueous solution of a dilute acid (e.g., 1% HCl) for 24 hours.

  • Filtration: Filter the mixture to separate the acidic aqueous extract from the solid plant residue.

  • Basification: Make the acidic extract basic (pH 9-10) by the slow addition of a base (e.g., NH4OH). This will deprotonate the alkaloid salts and precipitate the free alkaloids.

  • Solvent Extraction: Extract the basic aqueous solution multiple times with an organic solvent such as dichloromethane (B109758) or chloroform.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid mixture.

Protocol 2: General Column Chromatography for Partial Purification

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., a non-polar solvent like hexane) and pour it into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the desired compound. Pool the fractions containing the pure or semi-pure compound.

Data Presentation

Table 1: Illustrative Solvent Systems for Column Chromatography of Daphniphyllum Alkaloids

Step Mobile Phase Composition (v/v) Target Compound Polarity
1100% HexaneNon-polar impurities
2Hexane:Ethyl Acetate (9:1 to 1:1)Less polar alkaloids
3100% Ethyl AcetateModerately polar alkaloids
4Ethyl Acetate:Methanol (9:1 to 1:1)Polar alkaloids

Note: This table provides an example gradient. The optimal solvent system must be determined experimentally for each specific separation.

Table 2: Example HPLC Gradient for Final Purification

Time (min) % Water (0.1% TFA) % Acetonitrile (0.1% TFA)
0955
5955
35595
40595
41955
50955

Note: This is a representative gradient for a C18 column. The gradient profile and run time should be optimized based on the separation of the specific sample.

Visualizations

Purification_Workflow Start Dried Plant Material Extraction Acid-Base Extraction Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Semi-pure Fractions Column_Chrom->Fractions HPLC Preparative HPLC (C18) Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the purification of this compound.

Troubleshooting_HPLC Start Poor Peak Shape in HPLC? Check_Acid Is an acid additive (e.g., 0.1% TFA) in the mobile phase? Start->Check_Acid Add_Acid Add 0.1% TFA or Formic Acid to the mobile phase. Check_Acid->Add_Acid No Check_Column Is the column old or degraded? Check_Acid->Check_Column Yes Good_Peak Problem Solved Add_Acid->Good_Peak Replace_Column Replace the HPLC column. Check_Column->Replace_Column Yes Check_Column->Good_Peak No Replace_Column->Good_Peak

Caption: Troubleshooting guide for poor HPLC peak shape.

References

Technical Support Center: Stability of Novel Natural Products in Solution

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study Approach with Daphnilongeranin A

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with novel and uncharacterized natural products, using the complex alkaloid this compound as a representative example. Due to the limited publicly available data on the stability of this compound, this guide offers a framework of best practices and general protocols for establishing the stability of such compounds in solution.

Frequently Asked Questions (FAQs)

Q1: I have isolated a novel natural product, this compound. Where do I begin to assess its stability in solution?

A1: For a novel compound with no prior stability data, a systematic approach is crucial. Start by conducting forced degradation studies.[1] These studies use exaggerated conditions (e.g., high temperature, extreme pH, oxidizing agents, and light exposure) to rapidly identify potential degradation pathways and the types of degradation products that may form.[2][3] This information is vital for developing a stability-indicating analytical method.[1]

Q2: What is a "stability-indicating method," and why is it important?

A2: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[1] Typically, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is used.[4] The method must be able to separate the parent compound from all potential degradation products to provide an accurate measure of its stability.[3]

Q3: What are the key factors that can affect the stability of a compound like this compound in solution?

A3: Several factors can influence the stability of a complex alkaloid in solution:

  • pH: Many alkaloids are susceptible to hydrolysis, especially at acidic or alkaline pH.[5]

  • Temperature: Higher temperatures generally accelerate degradation reactions.[6]

  • Light: Photodegradation can occur, especially for compounds with chromophores.[1] Solutions should be protected from light during storage and handling.

  • Oxygen: Oxidation is a common degradation pathway.[5] Using degassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Solvent: The choice of solvent can significantly impact stability. It's important to assess stability in the solvents that will be used for storage and in experimental assays.

Q4: How should I prepare and store stock solutions of a novel compound?

A4: Proper preparation and storage of stock solutions are critical for obtaining reliable experimental results.

  • Solvent Selection: Start with common laboratory solvents in which the compound is soluble (e.g., DMSO, ethanol, methanol). Be aware that some solvents can react with the compound.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM or 100 mM) to minimize the volume added to experimental assays.[7]

  • Storage Conditions: As a general precaution for a novel compound, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[7] Protect solutions from light by using amber vials or wrapping vials in aluminum foil.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound activity in a biological assay. Degradation of the compound in the assay medium.1. Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components).2. Prepare fresh dilutions from a frozen stock solution immediately before each experiment.3. Consider adding antioxidants to the assay medium if oxidation is suspected.
Appearance of new peaks in the chromatogram of a stock solution over time. Chemical degradation of the compound.1. Confirm the identity of the new peaks using LC-MS or other mass spectrometry techniques.2. Re-evaluate the storage conditions (temperature, light exposure).3. Test alternative solvents for the stock solution.
Precipitation of the compound in the stock solution or upon dilution. Poor solubility or aggregation.1. Determine the solubility of the compound in various solvents.2. Try preparing the stock solution at a lower concentration.3. Use sonication to aid dissolution.4. When diluting into an aqueous buffer, add the stock solution dropwise while vortexing to prevent precipitation.
Inconsistent results between experiments. Instability of the compound or issues with stock solution handling.1. Strictly control the age of the diluted solutions used in experiments.2. Ensure that all researchers are following the same standardized protocol for solution preparation and handling.3. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment

Objective: To identify suitable solvents for preparing stock solutions and for use in stability studies.

Methodology:

  • Weigh approximately 1 mg of this compound into several small vials.

  • To each vial, add a different solvent (e.g., DMSO, ethanol, methanol, acetonitrile, water, phosphate-buffered saline pH 7.4) in small increments (e.g., 10 µL).

  • After each addition, vortex the vial for 30 seconds and visually inspect for dissolution.

  • Continue adding solvent until the compound is fully dissolved or a maximum volume is reached.

  • Record the approximate solubility in each solvent (e.g., mg/mL).

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound.

Methodology:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Expose aliquots of the solution to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 60°C for 24 hours (in solution and as a solid).

    • Photodegradation: Expose to UV light (e.g., 254 nm) and visible light at room temperature for 24 hours.

  • At various time points (e.g., 0, 4, 8, 24 hours), take a sample from each condition, neutralize if necessary, and dilute for analysis.

  • Analyze all samples by a suitable analytical method (e.g., HPLC-UV/MS) to observe the formation of degradation products and the loss of the parent compound.

Data Presentation

The following tables are hypothetical examples of how to present stability data for a novel compound like this compound.

Table 1: Summary of Forced Degradation Study of this compound

Stress Condition% Degradation after 24hNumber of Degradation ProductsMajor Degradation Product (m/z)
0.1 M HCl, 60°C45%3[Hypothetical m/z]
0.1 M NaOH, 60°C85%5[Hypothetical m/z]
3% H₂O₂, RT60%4[Hypothetical m/z]
60°C (Solution)15%2[Hypothetical m/z]
60°C (Solid)<5%1[Hypothetical m/z]
UV/Visible Light, RT30%2[Hypothetical m/z]

Table 2: Long-Term Stability of this compound in DMSO at Different Temperatures

Storage TemperatureTime Point% Remaining of Initial ConcentrationObservations
Room Temperature0100%Clear solution
1 week92%Slight yellowing
1 month75%Yellow solution
4°C0100%Clear solution
1 week99%Clear solution
1 month97%Clear solution
-20°C0100%Clear solution
1 month>99%Clear solution
6 months>99%Clear solution

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_analysis Analysis cluster_results Results & Interpretation compound This compound (Solid) solubility Solubility Assessment compound->solubility stock Prepare Stock Solution (e.g., DMSO) solubility->stock forced_deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) stock->forced_deg long_term Long-Term Stability Study (Different Temperatures) stock->long_term analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC-MS) forced_deg->analytical_method quantification Quantify Remaining Compound and Degradation Products long_term->quantification analytical_method->quantification data_analysis Data Analysis & Degradation Kinetics quantification->data_analysis storage_recommendation Recommend Optimal Storage Conditions data_analysis->storage_recommendation

Caption: Experimental workflow for assessing the stability of a novel natural product.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion DaphnilongeraninA This compound PI3K PI3K DaphnilongeraninA->PI3K Inhibits Bax Bax DaphnilongeraninA->Bax Activates Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation CytochromeC Cytochrome c release Bax->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Troubleshooting NMR Signal Assignment for Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for complex natural product analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) specifically tailored to challenges researchers may encounter during the NMR signal assignment of Daphnilongeranin A and other structurally related alkaloids.

Frequently Asked Questions (FAQs)

Q1: My ¹H-NMR spectrum of this compound shows significant signal overlap in the aliphatic region. How can I resolve these signals?

A1: Signal overlap in the aliphatic region is common for complex polycyclic structures like this compound. Here are several strategies to resolve overlapping signals:

  • Higher Field Strength: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). Increased magnetic field strength will improve signal dispersion.

  • Solvent Change: Altering the deuterated solvent can induce differential changes in chemical shifts, potentially resolving overlapping peaks. Try switching from CDCl₃ to benzene-d₆ or acetone-d₆.[1][2]

  • 2D NMR Techniques: Utilize two-dimensional NMR experiments. A ¹H-¹H COSY experiment will help identify coupled proton networks, while an HSQC experiment can disperse proton signals based on the chemical shift of their attached carbon atom, offering excellent resolution.[3]

Q2: I am having trouble assigning the quaternary carbons of this compound. Which experiment is most effective for this?

A2: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for assigning quaternary carbons. Since these carbons have no attached protons, they will not show a correlation in an HSQC spectrum. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations from known protons to a quaternary carbon, its assignment can be deduced.

Q3: Some of my proton signals are broad, making it difficult to determine multiplicity and coupling constants. What could be the cause?

A3: Broadened signals in the NMR spectrum of an alkaloid can arise from several factors:

  • Chemical Exchange: Protons on nitrogen or hydroxyl groups can undergo chemical exchange with residual water or other exchangeable protons, leading to signal broadening. Adding a drop of D₂O to the NMR tube will cause these signals to disappear or diminish, confirming their identity.[1][3]

  • Intermediate Conformational Exchange: If the molecule is undergoing conformational changes on a timescale similar to the NMR experiment, it can lead to broad peaks. Try acquiring the spectrum at a different temperature (either higher or lower) to see if the signals sharpen.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is meticulously cleaned.

  • Sample Concentration: Highly concentrated samples can also lead to broader signals due to viscosity effects. Diluting the sample may help to sharpen the signals.

Data Presentation: Hypothetical NMR Data for this compound

The following table summarizes hypothetical ¹H and ¹³C NMR data for a structural fragment of this compound to illustrate a typical assignment.

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)Key HMBC Correlations (from H to C)
145.22.85mC-2, C-5, C-6
228.91.90, 1.75m, mC-1, C-3, C-4
372.14.15dd (8.5, 4.0)C-2, C-4, C-5
4135.0--H-2, H-3, H-5
5125.55.90d (9.8)C-1, C-3, C-4, C-6
685.3--H-1, H-5, H-7
755.43.55sC-6, C-8

Experimental Protocols

1. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

This experiment is crucial for identifying long-range correlations between protons and carbons, which helps in piecing together the carbon skeleton.

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg in 0.5 mL.

  • Spectrometer Setup: Tune and shim the spectrometer for the sample.

  • Acquisition Parameters:

    • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker instrument).

    • Set the spectral widths to cover all proton and carbon signals.

    • The long-range coupling delay (typically d6 or CNST2) is critical and is usually optimized for a J-coupling of 8-10 Hz. This corresponds to a delay of approximately 50-60 ms.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which can range from hours for dilute samples.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions. Phase and calibrate the spectrum.

2. ¹H-¹H COSY (Correlation Spectroscopy) Experiment:

This experiment identifies protons that are spin-spin coupled, typically through 2-3 bonds.

  • Sample Preparation: Same as for the HMBC experiment.

  • Spectrometer Setup: Tune and shim the spectrometer.

  • Acquisition Parameters:

    • Use a standard COSY pulse sequence (e.g., cosygpppqf on a Bruker instrument).

    • Set the spectral widths in both dimensions to encompass all proton signals.

    • The number of increments in the indirect dimension will determine the resolution.

  • Processing: Process the 2D data with a sine-bell window function followed by a Fourier transform. Symmetrize the spectrum to reduce artifacts.

Visualizations

troubleshooting_workflow cluster_start Initial Observation cluster_broad Broad Signal Troubleshooting cluster_overlap Overlapping Signal Troubleshooting cluster_result Outcome start Overlapping or Broad NMR Signals Observed check_exchange Add D₂O to sample start->check_exchange If signals are broad change_temp Vary Temperature start->change_temp If signals are broad dilute Dilute Sample start->dilute If signals are broad higher_field Use Higher Field NMR start->higher_field If signals overlap change_solvent Change Solvent (e.g., Benzene-d₆) start->change_solvent If signals overlap run_2d Acquire 2D NMR (COSY, HSQC, HMBC) start->run_2d If signals overlap result Signals Resolved and Assignable check_exchange->result change_temp->result dilute->result higher_field->result change_solvent->result run_2d->result hmbc_correlations C4 C-4 135.0 ppm C5 C-5 125.5 ppm C6 C-6 85.3 ppm H3 H-3 4.15 ppm H3:f0->C4:f0 H3:f0->C5:f0 H5 H-5 5.90 ppm H5:f0->C4:f0 H5:f0->C6:f0

References

Technical Support Center: Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Daphnilongeranin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of this complex total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the total synthesis of this compound and related Daphniphyllum alkaloids?

A1: The synthesis of this compound is a formidable challenge due to its complex, sterically congested hexacyclic skeleton, multiple contiguous stereocenters, and densely functionalized core.[1][2] Key challenges frequently reported in the literature include:

  • Low yields in key bond-forming reactions: The construction of the intricate polycyclic system often requires complex cascade reactions or multi-component couplings that can be low-yielding.

  • Formation of diastereomers: The presence of numerous stereocenters can lead to the formation of difficult-to-separate diastereomeric mixtures, particularly in cyclization and reduction steps.

  • Chemoselectivity issues: Differentiating between multiple reactive functional groups within advanced intermediates can be problematic.

  • Skeletal rearrangements: The strained ring systems inherent to Daphniphyllum alkaloids can be prone to unexpected rearrangements under acidic or basic conditions.

  • Purification difficulties: The structural similarity of intermediates and byproducts, coupled with their complex nature, often complicates purification by standard chromatographic methods.[3][4]

Q2: I am observing a mixture of inseparable isomers in a cyclization step. What could be the cause and how can I address it?

A2: The formation of inseparable isomers, particularly diastereomers, is a common issue. In the synthesis of related Daphniphyllum alkaloids, the formation of an inseparable mixture of hemiaminals (ca. 1.5:1) has been reported.[5] This often arises from a lack of facial selectivity in the approach of a reagent to a prochiral center or non-selective ring closure.

Troubleshooting Steps:

  • Reagent Selection: Investigate the use of bulkier or chiral reagents to enhance stereocontrol.

  • Solvent and Temperature Effects: Varying the solvent polarity and reaction temperature can influence the transition state energies of the competing diastereomeric pathways.

  • Protecting Group Strategy: The steric and electronic nature of neighboring protecting groups can significantly impact the stereochemical outcome of a reaction.

  • Catalyst Choice: For catalyzed reactions, screen a variety of ligands to improve enantioselectivity or diastereoselectivity.

Q3: My reaction is producing a significant amount of an unexpected byproduct. How can I identify and minimize its formation?

A3: Unexpected byproducts can arise from a variety of side reactions. For instance, in a related synthesis, the undesired 6,7-dehydrodaphniyunnine was isolated as a minor product.[5] To address this:

Identification:

  • Thoroughly characterize the byproduct using spectroscopic methods (NMR, MS, IR) and, if possible, X-ray crystallography.

  • Consider common side reactions for the functional groups present in your substrate and the reagents used (e.g., elimination, rearrangement, over-oxidation).

Minimization:

  • Optimize Reaction Conditions: Adjust temperature, reaction time, and order of reagent addition.

  • Change Reagents: A milder or more selective reagent may prevent the side reaction.

  • Protecting Groups: It may be necessary to protect a functional group that is participating in the undesired reaction.

Troubleshooting Guides

Issue 1: Low Yield in the Key [3+2] Cycloaddition Reaction

The construction of the cyclopentene (B43876) ring in Daphnilongeranin B, a related alkaloid, often utilizes a [3+2] cycloaddition.[2][6] Low yields in this step can be a significant bottleneck.

Potential Cause Troubleshooting Suggestion Expected Outcome
Decomposition of Starting Materials Use freshly purified starting materials and degassed solvents.Improved yield and cleaner reaction profile.
Suboptimal Catalyst or Ligand Screen different phosphine (B1218219) ligands or metal catalysts. In some syntheses, a 1,1'-bis(diphenylphosphino)ferrocene-promoted cycloaddition was used.[6]Identification of a more efficient catalytic system for the desired transformation.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and catalyst.Maximized conversion of the limiting reagent and minimized side products.
Unfavorable Reaction Temperature Optimize the reaction temperature; some cycloadditions require heating, while others proceed better at lower temperatures.Increased reaction rate and/or selectivity.
Issue 2: Uncontrolled Reduction Leading to Complex Product Mixtures

Selective reduction of one functional group in the presence of others is a common challenge. For example, selective reduction of an α,β-olefin in a diene ester can be difficult, with many standard reagents leading to complex mixtures.[7]

Potential Cause Troubleshooting Suggestion Expected Outcome
Harsh Reducing Agents Employ milder or more selective reducing agents. For example, Luche reduction can selectively reduce ketones in the presence of enones.[5]Improved chemoselectivity and higher yield of the desired product.
Substrate-Directable Reduction Introduce a directing group near the target functional group to guide the reducing agent.Enhanced stereocontrol and regioselectivity.
Enzyme-Catalyzed Reduction Consider using biocatalysis for highly selective reductions.High chemo-, regio-, and stereoselectivity under mild conditions.
Pressure and Catalyst Loading in Hydrogenation For catalytic hydrogenations, carefully optimize the hydrogen pressure and catalyst loading (e.g., Pd/C, PtO2).Avoidance of over-reduction or other undesired side reactions.

Experimental Protocols

Key Experimental Step: Luche Reduction of an Enone

This protocol is based on a similar transformation in the synthesis of this compound-type alkaloids, where a Luche reduction of an enone afforded an allylic alcohol as a single diastereoisomer.[5]

  • Preparation: Dissolve the enone substrate (1.0 eq) in methanol (B129727) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 eq) to the solution and stir until it dissolves.

  • Reduction: Add sodium borohydride (B1222165) (NaBH₄) (1.1 eq) portion-wise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of water, followed by saturated aqueous ammonium (B1175870) chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Visualizations

Diagram 1: Simplified Reaction Scheme with Potential Side Reaction

G cluster_main Desired Reaction Pathway cluster_side Potential Side Reaction A Enone Intermediate B Allylic Alcohol (Desired Product) A->B Luche Reduction (NaBH4, CeCl3) C 1,4-Reduction Product (Saturated Ketone) A->C Standard NaBH4 Reduction (Without CeCl3)

Caption: Desired 1,2-reduction vs. a potential 1,4-reduction side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Synthesis of Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of Daphnilongeranin A. It includes frequently asked questions (FAQs), detailed troubleshooting guides, complete experimental protocols, and key quantitative data to assist in navigating the complexities of this synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the synthesis of this compound?

A1: The total synthesis of this compound is achieved through a convergent strategy that relies on a generalized biomimetic approach. Key transformations include a Trimethylenemethane (TMM) [3+2] cycloaddition to construct the densely substituted five-membered carbocycle, a Luche reduction for the stereoselective formation of an allylic alcohol, and a final two-step reduction sequence involving a Nagashima amide reduction followed by an enamine reduction to furnish the final product.

Q2: What are the most critical steps in the synthesis of this compound?

A2: The most critical steps are the TMM [3+2] cycloaddition, which establishes a key part of the carbon skeleton, and the final reductive sequence. The cycloaddition is sensitive to reaction conditions and the purity of the reagents. The final reductions are crucial for obtaining the desired stereochemistry and require careful control of reagents and reaction times.

Q3: Are there any commercially available starting materials for this synthesis?

A3: The synthesis commences from readily available starting materials. The key enone precursor for the TMM cycloaddition is prepared from a known enone analog, which itself can be synthesized through established methods.

Q4: What are the expected overall yields for the synthesis of this compound?

A4: The final two steps of the synthesis, the Nagashima amide reduction and subsequent enamine reduction, have been reported to proceed in a 68% overall yield. Yields for earlier steps, such as the TMM cycloaddition and Luche reduction, are detailed in the quantitative data tables below.

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Several reagents used in this synthesis are hazardous. For example, palladium catalysts can be pyrophoric, and reagents for the reductions can be moisture-sensitive and flammable. Always work in a well-ventilated fume hood and consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of this compound.

experimental_workflow Experimental Workflow for this compound Synthesis start Starting Materials enone_synthesis Enone Precursor Synthesis start->enone_synthesis cycloaddition TMM [3+2] Cycloaddition enone_synthesis->cycloaddition luche_reduction Luche Reduction cycloaddition->luche_reduction diene_formation Diene Formation luche_reduction->diene_formation amide_formation Amide Formation diene_formation->amide_formation nagashima_reduction Nagashima Amide Reduction amide_formation->nagashima_reduction enamine_reduction Enamine Reduction nagashima_reduction->enamine_reduction daphnilongeranin_a This compound enamine_reduction->daphnilongeranin_a

Caption: Key stages in the synthesis of this compound.

Troubleshooting Guides

TMM [3+2] Cycloaddition
Issue Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Inactive palladium catalyst. 2. Impure TMM precursor. 3. Incorrect reaction temperature.1. Use freshly opened or properly stored catalyst. Consider a brief pre-activation if necessary. 2. Purify the TMM precursor by flash chromatography or distillation immediately before use. 3. Ensure the reaction temperature is maintained as specified in the protocol.
Formation of side products 1. Dimerization of the TMM precursor. 2. Isomerization of the starting enone.1. Use a higher dilution of the TMM precursor. 2. Ensure the reaction is performed under an inert atmosphere to prevent side reactions.
Poor diastereoselectivity 1. Incorrect ligand for the palladium catalyst. 2. Non-optimal solvent.1. Verify the identity and purity of the ligand. 2. Screen different solvents to optimize diastereoselectivity.
Luche Reduction
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reaction 1. Insufficient sodium borohydride (B1222165). 2. Deactivated cerium chloride.1. Use a fresh batch of sodium borohydride and add it portion-wise. 2. Use anhydrous cerium chloride and ensure the reaction is conducted under anhydrous conditions.
Formation of 1,4-reduction product 1. Insufficient cerium chloride. 2. Reaction temperature too high.1. Ensure the correct stoichiometry of cerium chloride is used. 2. Maintain the reaction temperature at or below 0 °C.
Difficult workup (emulsion formation) 1. Presence of cerium salts.1. After quenching, stir the mixture with a saturated solution of Rochelle's salt for 1-2 hours to break up the emulsion.
Nagashima Amide Reduction
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion 1. Inactive catalyst. 2. Poor quality silane (B1218182) reducing agent.1. Ensure the catalyst is handled under an inert atmosphere. 2. Use freshly distilled silane.
Formation of over-reduced product (amine) 1. Prolonged reaction time. 2. Excess reducing agent.1. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 2. Use the stoichiometric amount of the silane reducing agent.

Quantitative Data

Reaction Step Key Reagents Solvent Temperature (°C) Time (h) Yield (%) Reference
TMM [3+2] CycloadditionEnedione, TMM precursor, Pd(OAc)₂, PPh₃Toluene (B28343)8012~75Zhang et al., 2023
Luche ReductionCycloaddition product, CeCl₃·7H₂O, NaBH₄MeOH00.596Zhang et al., 2023
Diene FormationAllylic alcohol, MsOH, PPTS, 4 Å MSCH₂Cl₂25490 (overall)Zhang et al., 2023
Nagashima Amide Reduction & Enamine ReductionAmide precursor, Vaska's complex, TMDS, NaBH(OAc)₃, HOAcToluene, then CH₂Cl₂2512, then 268 (overall for 2 steps)Zhang et al., 2023

Experimental Protocols

Trimethylenemethane (TMM) [3+2] Cycloaddition

To a solution of the enedione (1.0 equiv) in toluene (0.1 M) is added the trimethylenemethane precursor (1.5 equiv), palladium(II) acetate (B1210297) (0.1 equiv), and triphenylphosphine (B44618) (0.4 equiv). The mixture is degassed and heated to 80 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloaddition product.

Luche Reduction of the Cycloadduct

The cycloaddition product (1.0 equiv) and cerium(III) chloride heptahydrate (1.2 equiv) are dissolved in methanol (B129727) (0.1 M) and cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portion-wise over 10 minutes. The reaction is stirred at 0 °C for 30 minutes, then quenched by the addition of saturated aqueous ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Diene Formation

To a solution of the allylic alcohol (1.0 equiv) in dichloromethane (B109758) (0.1 M) at 0 °C is added methanesulfonic acid (1.1 equiv). The reaction is stirred for 1 hour, then quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The residue is dissolved in dichloromethane containing pyridinium (B92312) p-toluenesulfonate (0.1 equiv) and 4 Å molecular sieves and stirred at room temperature for 4 hours. The mixture is filtered, concentrated, and purified by flash column chromatography to yield the diene.

Nagashima Amide Reduction and Enamine Reduction

A solution of the amide precursor (1.0 equiv) and Vaska's complex (0.05 equiv) in toluene (0.1 M) is treated with 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS, 3.0 equiv) at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is dissolved in dichloromethane (0.1 M). Acetic acid (2.0 equiv) and sodium triacetoxyborohydride (B8407120) (2.0 equiv) are added, and the mixture is stirred for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried, concentrated, and purified by preparative HPLC to afford this compound.

Signaling Pathway and Logical Relationship Diagrams

luche_reduction_mechanism Mechanism of Luche Reduction enone α,β-Unsaturated Ketone activated_carbonyl Activated Carbonyl-Ce Complex enone->activated_carbonyl cecl3 CeCl₃ cecl3->activated_carbonyl methanol Methanol methanol->activated_carbonyl alkoxyborohydride Alkoxyborohydride methanol->alkoxyborohydride hydride_attack 1,2-Hydride Attack activated_carbonyl->hydride_attack nabh4 NaBH₄ nabh4->alkoxyborohydride alkoxyborohydride->hydride_attack allylic_alcohol Allylic Alcohol hydride_attack->allylic_alcohol

Caption: Key steps in the mechanism of the Luche reduction.

final_reduction_sequence Final Reduction Sequence amide Lactam Precursor nagashima Nagashima Reduction (Vaska's complex, TMDS) amide->nagashima enamine_intermediate Enamine Intermediate nagashima->enamine_intermediate enamine_reduction Enamine Reduction (NaBH(OAc)₃, HOAc) enamine_intermediate->enamine_reduction daphnilongeranin_a This compound enamine_reduction->daphnilongeranin_a

Caption: The two-step reduction cascade to yield this compound.

Navigating the Synthesis of Daphnilongeranin A: A Technical Guide to Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of complex natural products like Daphnilongeranin A, a member of the structurally intricate Daphniphyllum alkaloids, presents numerous challenges for synthetic chemists. Among the most critical strategic decisions is the selection and implementation of protecting groups for sensitive functionalities. This technical support guide provides researchers, scientists, and drug development professionals with a focused resource for troubleshooting common issues and answering frequently asked questions related to protecting group strategies in the synthesis of this compound and its analogues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems that may be encountered during the synthesis, offering practical solutions and detailed protocols.

Question 1: I am having trouble selectively protecting the secondary alcohol in the presence of the tertiary amine in an early-stage intermediate. What protecting group do you recommend?

Answer: Selective protection in the presence of multiple reactive sites is a common hurdle. For the secondary alcohol, a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBS) ether, is an excellent choice due to its ease of introduction, stability to a wide range of non-acidic reagents, and straightforward removal. The tertiary amine is generally unreactive under the conditions used for silylation.

Troubleshooting Protocol: Silylation of a Secondary Alcohol

StepProcedureNotes
1 Dissolve the substrate containing the alcohol and amine (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) (0.1 M).Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
2 Add imidazole (B134444) (2.5 equiv) to the solution and stir until it dissolves.Imidazole acts as a base to activate the silylating agent and scavenge the HCl byproduct.
3 Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise at 0 °C.The reaction is typically exothermic. Maintaining a low temperature helps to control the reaction rate and prevent side reactions.
4 Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).The reaction is usually complete within a few hours.
5 Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.This step neutralizes any remaining acidic species.
6 Extract the product with DCM or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.Standard aqueous workup procedure.
7 Purify the crude product by flash column chromatography on silica (B1680970) gel.The polarity of the eluent will depend on the specific substrate.

Question 2: My chosen protecting group for the C24 alcohol is being cleaved during a subsequent reduction step using lithium aluminum hydride (LAH). What is a more robust alternative?

Answer: Lithium aluminum hydride is a powerful reducing agent that can cleave many common protecting groups, including some silyl ethers and esters. A benzyl (B1604629) (Bn) ether is a suitable alternative as it is stable to LAH and can be removed under neutral conditions via hydrogenolysis.

Troubleshooting Protocol: Benzylation of a Hindered Alcohol

StepProcedureNotes
1 To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.2 M) at 0 °C, add a solution of the alcohol (1.0 equiv) in THF dropwise.Exercise caution when handling NaH as it is highly flammable. An inert atmosphere is crucial.
2 Stir the mixture at room temperature for 30 minutes.This allows for the formation of the sodium alkoxide.
3 Add benzyl bromide (BnBr, 1.2 equiv) and a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI, 0.1 equiv) to the reaction mixture.TBAI can accelerate the reaction, especially for hindered alcohols.
4 Heat the reaction mixture to reflux and monitor by TLC.The reaction time can vary from a few hours to overnight depending on the steric hindrance of the alcohol.
5 After completion, carefully quench the reaction at 0 °C by the slow addition of water.Quench slowly to control the evolution of hydrogen gas from the excess NaH.
6 Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.Standard workup procedure.
7 Purify the product by flash column chromatography.

Question 3: How can I mask the tertiary amine as I proceed with the synthesis, and what are the deprotection conditions?

Answer: In the synthesis of related Daphniphyllum alkaloids, a common strategy is to mask the tertiary amine as a C3 amide.[1] This approach not only protects the amine but also introduces a functional handle that can be manipulated later in the synthesis. The amide can be chemoselectively reduced back to the tertiary amine in a later step.

Protecting Group Selection Workflow

The choice of a protecting group is a critical decision that can significantly impact the overall success of a synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate protecting group strategy.

ProtectingGroupSelection A Identify Functional Groups to Protect (e.g., Alcohols, Amines) B Consider Reaction Conditions of Subsequent Steps (pH, Reagents, Temperature) A->B C Evaluate Orthogonality (Can one group be removed without affecting others?) B->C D Select Candidate Protecting Groups C->D E Troubleshooting: Is the Protecting Group Stable? D->E Test Stability F Troubleshooting: Can the Protecting Group be Removed Selectively? D->F Test Deprotection E->D Re-evaluate G Final Protecting Group Strategy E->G Yes F->D Re-evaluate F->G Yes H Proceed with Synthesis G->H

Caption: A workflow for selecting an optimal protecting group strategy.

Comparison of Common Protecting Groups for Alcohols and Amines

The following table summarizes key characteristics of protecting groups relevant to the synthesis of this compound and related alkaloids, aiding in the strategic selection process.

Functional GroupProtecting GroupAbbreviationStabilityDeprotection Conditions
Alcohol tert-Butyldimethylsilyl etherTBSBasic, mildly acidic, oxidative, reductive (except hydride reagents)HF, TBAF, CSA, PPTS
Benzyl etherBnAcidic, basic, oxidative, reductiveH₂, Pd/C; Na, NH₃
AcetateAcAcidic, oxidative, reductiveMild base (e.g., K₂CO₃, MeOH), mild acid
Amine C3 Amide-Acidic, basic, oxidative, reductiveStrong reducing agents (e.g., LAH)
CarbobenzyloxyCbzAcidic, basic (mild), oxidativeH₂, Pd/C
tert-ButoxycarbonylBocBasic, oxidative, reductiveStrong acid (e.g., TFA, HCl)

This technical guide provides a foundation for addressing the challenges associated with protecting group strategies in the synthesis of this compound. By anticipating potential issues and having robust protocols in place, researchers can navigate this complex synthetic landscape with greater efficiency and success.

References

Validation & Comparative

A Comparative Guide to the Total Synthesis of Daphnilongeranin B and Related Daphniphyllum Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Daphniphyllum alkaloids has long presented a formidable challenge to synthetic chemists, serving as a platform for the development of novel synthetic strategies and methodologies. Among these, Daphnilongeranin A and its congeners stand out due to their complex polycyclic frameworks. This guide provides a detailed comparison of two prominent synthetic routes toward a closely related and structurally complex member of this family, (-)-Daphnilongeranin B, and the related alkaloid (-)-Daphenylline. We will analyze the divergent synthesis reported by the research group of Hongbin Zhai and a representative synthesis of (-)-Daphenylline from the laboratory of Ang Li.

This comparison aims to offer an objective overview of the strategies, efficiencies, and key transformations involved in these synthetic endeavors, providing valuable insights for researchers in the field of natural product synthesis and drug discovery.

Synthetic Routes Overview

The Zhai Group's Divergent Synthesis of (-)-Daphnilongeranin B and (-)-Daphenylline

The Zhai group's approach is characterized by a divergent strategy that allows for the synthesis of two different Daphniphyllum alkaloids from a common intermediate.[1] A key feature of their route is an intermolecular [3+2] cycloaddition to construct a key portion of the molecular framework. This is followed by a series of transformations, including a notable late-stage aldol (B89426) cyclization to form the final ring of Daphnilongeranin B. The divergent nature of the synthesis is highlighted by a bioinspired cationic rearrangement of a common intermediate to access the distinct aromatic core of Daphenylline.

The Li Group's Synthesis of (-)-Daphenylline

The Li group's synthesis of (-)-Daphenylline, a structurally related alkaloid, showcases a different strategic approach. Their synthesis is marked by the early construction of a bridged tricyclic system using a gold-catalyzed Conia-ene type reaction.[2] The aromatic ring, a key feature of Daphenylline, is formed through a photo-induced 6π-electrocyclization. This route demonstrates a more linear progression towards the target molecule.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic routes. It is important to note that the Zhai group's synthesis is divergent, leading to two different natural products, while the Li group's synthesis is focused on a single target.

MetricZhai Group (-)-Daphnilongeranin BLi Group (-)-Daphenylline
Longest Linear Sequence 18 steps22 steps
Overall Yield Not explicitly stated for Daphnilongeranin B~1%
Key Bond Formations [3+2] Cycloaddition, Aldol CyclizationGold-catalyzed cyclization, 6π-Electrocyclization
Starting Materials Commercially available simple moleculesCommercially available simple molecules

Visualizing the Synthetic Pathways

To better understand the flow and logic of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations and intermediates.

Zhai Group's Divergent Synthetic Pathway

Zhai_Synthesis A Starting Materials B [3+2] Cycloaddition Intermediate A->B Key Cycloaddition C Common Intermediate B->C Further Elaboration D (-)-Daphnilongeranin B C->D Late-stage Aldol Cyclization E (-)-Daphenylline C->E Cationic Rearrangement

Zhai Group's Divergent Synthesis
Li Group's Synthetic Pathway

Li_Synthesis A Starting Materials B Bridged Tricyclic Intermediate A->B Au-catalyzed Cyclization C Aromatic Core Intermediate B->C 6π-Electrocyclization D (-)-Daphenylline C->D Final Ring Closures

Li Group's Convergent Synthesis

Detailed Experimental Protocols

The following are representative experimental protocols for key steps in each synthesis, extracted from the supporting information of the respective publications.

Key Experiment from the Zhai Group's Synthesis: Late-Stage Aldol Cyclization

Synthesis of the hexacyclic core of (-)-Daphnilongeranin B:

To a solution of the pentacyclic precursor (1.0 eq) in anhydrous THF (0.01 M) at -78 °C was added KHMDS (1.2 eq, 1.0 M in THF) dropwise. The resulting mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution. The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Key Experiment from the Li Group's Synthesis: Gold-Catalyzed Cyclization

Synthesis of the bridged 6,6,5-tricyclic intermediate:

To a solution of the enyne precursor (1.0 eq) in anhydrous CH2Cl2 (0.02 M) was added AuCl(IPr) (0.05 eq) and AgOTf (0.05 eq) at room temperature. The reaction mixture was stirred at this temperature for 30 minutes. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the tricyclic product.

Conclusion

Both the Zhai and Li groups have demonstrated remarkable creativity and skill in their approaches to the synthesis of these complex Daphniphyllum alkaloids. The Zhai group's divergent strategy offers an elegant route to two distinct natural products from a common intermediate, showcasing the power of strategic branching in total synthesis. The Li group's synthesis, while more linear, provides a robust and effective method for constructing the unique aromatic-containing core of Daphenylline.

The choice of synthetic route will ultimately depend on the specific goals of the research program. For the efficient production of multiple analogues for structure-activity relationship studies, a divergent approach like Zhai's may be advantageous. For the targeted synthesis of a specific molecule, a highly optimized linear synthesis such as Li's could be more suitable. This comparative guide provides the necessary data and a clear visualization of the synthetic strategies to aid researchers in making these informed decisions.

References

Daphnilongeranin A vs. Daphnilongeranin B: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences in the biological activities of structurally similar natural products is paramount. This guide provides a comparative analysis of Daphnilongeranin A and Daphnilongeranin B, two complex hexacyclic alkaloids derived from the Daphniphyllum genus. While research into the specific biological activities of these compounds is still in its early stages, initial screenings have revealed some key distinctions.

Summary of Biological Activities

Initial studies indicate that both this compound and Daphnilongeranin B exhibit weak inhibitory effects on platelet aggregation.[1][2] In contrast, a study evaluating the antibacterial properties of this compound, among other isolated alkaloids, found it to be inactive against a panel of bacteria.

Biological ActivityThis compoundDaphnilongeranin B
Platelet Aggregation Inhibition Weak inhibitionWeak inhibition[1][2]
Antibacterial Activity No activity observed against Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Erwinia carotovora.Not reported

Platelet Aggregation Inhibition

Both this compound and Daphnilongeranin B have been identified as weak inhibitors of platelet aggregation.[1] This suggests a potential, albeit modest, role for these compounds in modulating thrombosis or other platelet-related physiological and pathological processes. The initial discovery was made during the screening of these novel alkaloids after their isolation from the fruits of Daphniphyllum longeracemosum.

Experimental Protocol: Platelet Aggregation Assay

While the specific quantitative data (e.g., IC50 values) for the inhibition of platelet aggregation by this compound and B are not detailed in the available literature, a general methodology for such an assay is described below. This protocol is based on standard light transmission aggregometry.

Objective: To assess the in vitro effect of this compound and B on platelet aggregation induced by an agonist.

Materials:

  • Human platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet aggregation agonist (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin)

  • This compound and Daphnilongeranin B dissolved in a suitable solvent (e.g., DMSO)

  • Saline solution (0.9% NaCl)

  • Platelet aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is centrifuged at a low speed to separate the PRP.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed to obtain PPP, which is used to set the 100% aggregation baseline.

  • Assay Performance:

    • Aliquots of PRP are placed in the aggregometer cuvettes and warmed to 37°C.

    • A baseline reading is established.

    • A solution of this compound, Daphnilongeranin B, or the vehicle control is added to the PRP and incubated for a specified time.

    • A platelet aggregation agonist is then added to induce aggregation.

    • The change in light transmission through the PRP suspension is recorded over time as platelets aggregate.

  • Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of the compounds is determined by comparing the aggregation in their presence to the vehicle control.

Antibacterial Activity

In a study where this compound was isolated from the stems and leaves of Daphniphyllum paxianum, it was screened for antibacterial activity. The results indicated that this compound, along with other co-isolated alkaloids, did not exhibit any antibacterial effects against the tested strains.

Experimental Protocol: Antibacterial Susceptibility Testing

The following is a generalized broth microdilution method for assessing antibacterial activity, as specific details for the screening of this compound were not provided in the referenced literature.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains: Bacillus subtilis, Escherichia coli, Bacillus cereus, Staphylococcus aureus, Erwinia carotovora

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., gentamicin)

  • Negative control (vehicle solvent)

Procedure:

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: this compound is serially diluted in MHB in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms and signaling pathways through which this compound and B exert their weak antiplatelet effects have not yet been elucidated. However, a general understanding of platelet aggregation pathways can provide a framework for future investigation.

Platelet_Aggregation_Pathway

Experimental_Workflow

References

Unambiguous Structure Confirmation: The Power of X-ray Crystallography for Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

The definitive determination of the three-dimensional structure of intricate natural products is a cornerstone of drug discovery and development. While various analytical techniques contribute valuable pieces to the structural puzzle, single-crystal X-ray crystallography remains the gold standard for unambiguous confirmation.[1][2] This guide compares X-ray crystallography with other common analytical methods for the structural elucidation of complex molecules, such as those in the Daphniphyllum alkaloid family, to which Daphnilongeranin A belongs.

The Decisive Advantage: Atomic Resolution

X-ray crystallography provides precise spatial arrangement and absolute configuration at the molecular level, which is often challenging to achieve with other methods alone.[3] For complex polycyclic structures like the Daphniphyllum alkaloids, which feature multiple stereocenters and quaternary carbons, obtaining a crystal structure is the most reliable way to confirm the proposed connectivity and stereochemistry derived from other techniques like NMR and mass spectrometry.[4][5]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structure determination often depends on the sample's nature, the quantity available, and the specific information required. While techniques like NMR and mass spectrometry are indispensable for initial characterization, X-ray crystallography provides the ultimate proof of structure.

TechniqueSample RequirementInformation ProvidedLimitations
Single-Crystal X-ray Crystallography Milligram quantities (ideally), but possible with microgram to nanogram amounts with advanced techniquesUnambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Milligram quantitiesDetailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through 2D experiments (COSY, HMBC, HSQC).Can be challenging to assign all signals in very complex molecules; relative stereochemistry can be ambiguous.
Mass Spectrometry (MS) Microgram to nanogram quantitiesProvides the molecular weight and fragmentation patterns, which can suggest substructures.Does not provide information on stereochemistry and can be difficult to interpret for complex isomers.
Microcrystal Electron Diffraction (MicroED) Nanogram quantities of very small crystals.High-resolution 3D structure from crystals that are too small for X-ray diffraction.A newer technique that is less widely available than X-ray crystallography.

Experimental Protocol: A Generalized Workflow for Single-Crystal X-ray Diffraction

The process of determining a molecular structure by X-ray crystallography involves several key steps, from crystal preparation to data analysis.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement Purification Purification of this compound Crystallization Crystallization Purification->Crystallization High Purity Sample Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting XRay_Diffraction X-ray Diffraction Crystal_Mounting->XRay_Diffraction Exposure to X-rays Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Diffraction Intensities Refinement Structural Refinement Structure_Solution->Refinement Initial Model Validation Structure Validation Refinement->Validation Final Model Final_Structure Final_Structure Validation->Final_Structure Confirmed Structure

Figure 1. A generalized workflow for the structure confirmation of a natural product like this compound using single-crystal X-ray crystallography.

1. Purification and Crystallization: The initial and often most challenging step is obtaining a highly purified sample of the natural product. This is followed by growing a single, well-ordered crystal suitable for diffraction. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and solvent layering.

2. Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations and radiation damage. It is then rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted X-rays. This data is then used to solve the phase problem and generate an initial electron density map. An initial model of the molecule is built into this map.

4. Structure Refinement and Validation: The initial molecular model is refined against the experimental data to improve its fit. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The final structure is then validated to ensure its chemical and geometric sensibility.

The Rise of Complementary and Alternative Crystallographic Techniques

While single-crystal X-ray diffraction is powerful, obtaining suitable crystals can be a bottleneck. To address this, several innovative crystallographic techniques have emerged:

  • Microcrystal Electron Diffraction (MicroED): This cryo-electron microscopy technique can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray diffraction.

  • Crystalline Sponge Method: This method involves soaking a porous crystalline host with a solution of the target molecule, which becomes ordered within the crystal lattice, allowing for its structure to be determined by X-ray diffraction.

  • Co-crystallization: Inducing crystallization by adding a "crystalline mate" that forms a well-ordered co-crystal with the target molecule can be an effective strategy for compounds that are difficult to crystallize on their own.

References

A Comparative Analysis of Daphniphyllum Alkaloids: Unveiling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Daphniphyllum is a rich source of structurally complex and biologically active alkaloids. With over 350 identified compounds to date, these natural products have garnered significant attention for their therapeutic potential, exhibiting a range of activities including cytotoxic, anti-HIV, antioxidant, and vasorelaxant effects.[1][2][3] This guide provides a comparative analysis of selected Daphniphyllum alkaloids, presenting key experimental data, detailed methodologies for bioactivity assessment, and visualizations of relevant scientific workflows to support further research and development.

Comparative Biological Activity of Daphniphyllum Alkaloids

The diverse polycyclic structures of Daphniphyllum alkaloids contribute to their varied biological activities.[2] Significant efforts have been made to isolate and characterize these compounds, leading to the discovery of potent cytotoxic and antiviral agents. The following table summarizes the in vitro activity of several notable Daphniphyllum alkaloids against various cell lines.

AlkaloidAlkaloid TypeBiological ActivityCell LineIC50 / EC50 (µM)Reference
Daphnicyclidin MDaphnicyclidinCytotoxicityP-388 (Murine Leukemia)5.7[4]
Daphnicyclidin NDaphnicyclidinCytotoxicityP-388 (Murine Leukemia)6.5[4]
Daphnicyclidin MDaphnicyclidinCytotoxicitySGC-7901 (Human Gastric Cancer)22.4[4]
Daphnicyclidin NDaphnicyclidinCytotoxicitySGC-7901 (Human Gastric Cancer)25.6[4]
Unnamed Alkaloid (Comp. 8)-CytotoxicityP-388 (Murine Leukemia)10.3[4]
Unnamed Alkaloid (Comp. 9)-CytotoxicityP-388 (Murine Leukemia)13.8[4]
Daphnezomine WDaphnezomineCytotoxicityHeLa (Human Cervical Cancer)16.0 µg/mL[5]
Logeracemin ACalyciphylline A-typeAnti-HIV-4.5 ± 0.1

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of the biological activities of Daphniphyllum alkaloids. Below are protocols for the key assays mentioned in the comparative data table.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

This protocol outlines the determination of the cytotoxic activity of Daphniphyllum alkaloids against adherent cancer cell lines (e.g., SGC-7901, HeLa) and suspension cell lines (e.g., P-388) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[6][7] This method measures cell metabolic activity as an indicator of cell viability.[7]

Materials:

  • Daphniphyllum alkaloid stock solutions (in DMSO)

  • Selected cancer cell line (e.g., P-388, SGC-7901)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)[6]

  • 96-well microplates

  • MTT labeling reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, harvest and resuspend cells in complete culture medium. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • For suspension cells (e.g., P-388), count the cells and seed them in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the Daphniphyllum alkaloid stock solutions in complete culture medium to achieve the desired final concentrations.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only for background subtraction).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization:

    • For adherent cells, carefully aspirate the supernatant without disturbing the formazan crystals.

    • For suspension cells, centrifuge the plate to pellet the cells and formazan crystals before aspirating the supernatant.[6]

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used for background correction.[7][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 2: Anti-HIV Activity Assessment using a Rev-Dependent Reporter Cell Assay

This protocol describes a method for evaluating the anti-HIV activity of Daphniphyllum alkaloids using a Rev-dependent reporter cell line, such as Rev-CEM-Luc, which expresses luciferase upon successful HIV infection.[1][9] This system provides a highly specific and sensitive measure of viral replication.[1]

Materials:

  • Daphniphyllum alkaloid stock solutions (in DMSO)

  • Rev-CEM-Luc cells

  • Complete culture medium (RPMI-1640 with 10% FBS, etc.)

  • HIV-1 viral stock (e.g., NL4-3)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Preparation: Culture Rev-CEM-Luc cells according to standard protocols. On the day of the assay, count the cells and adjust the concentration to 2 x 10⁶ cells/mL in complete medium.[1]

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the Daphniphyllum alkaloids in culture medium.

    • In a separate plate or tube, pre-incubate the viral stock with the diluted compounds for 1 hour at 37°C. Include a virus-only control (no compound) and a no-virus control.

  • Infection:

    • Dispense 100 µL of the Rev-CEM-Luc cell suspension (~2 x 10⁵ cells) into each well of a 96-well plate.[1]

    • Add the pre-incubated virus-compound mixture to the cells.

  • Incubation: Incubate the infected cells for 48 hours at 37°C in a 5% CO₂ incubator.[10]

  • Luciferase Assay:

    • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

    • Read the luminescence signal using a luminometer.

  • Data Analysis: The percentage of HIV inhibition is calculated by comparing the luciferase signal in the compound-treated wells to the virus-only control. The EC50 value (the concentration of the compound that inhibits 50% of viral replication) is determined from a dose-response curve.

Visualizing the Research Workflow and Biosynthetic Relationships

To better understand the context of Daphniphyllum alkaloid research, the following diagrams illustrate a typical experimental workflow and the biosynthetic connections between different alkaloid subfamilies.

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation cluster_2 Bioactivity Screening plant Daphniphyllum Plant Material (Leaves, Stems) extract Crude Extraction (e.g., with Methanol) plant->extract partition Solvent Partitioning extract->partition chromatography Column Chromatography (Silica, HPLC) partition->chromatography pure_alkaloid Pure Alkaloid chromatography->pure_alkaloid spectroscopy Spectroscopic Analysis (NMR, MS) pure_alkaloid->spectroscopy xray X-ray Crystallography pure_alkaloid->xray bioassay Biological Assays pure_alkaloid->bioassay cytotoxicity Cytotoxicity Assays (e.g., MTT) bioassay->cytotoxicity antiviral Antiviral Assays (e.g., Anti-HIV) bioassay->antiviral other Other Assays (Antioxidant, etc.) bioassay->other

Caption: Experimental workflow for Daphniphyllum alkaloid research.

G cluster_Caly Biosynthetic Relationship Squalene Squalene ProtoDaphniphylline ProtoDaphniphylline Squalene->ProtoDaphniphylline Biosynthesis Cascade Secodaphniphylline Secodaphniphylline ProtoDaphniphylline->Secodaphniphylline Yuzurimine Yuzurimine ProtoDaphniphylline->Yuzurimine Daphniphylline Daphniphylline Secodaphniphylline->Daphniphylline Rearrangement Calyciphylline_A Calyciphylline A Subfamily Macrodaphniphyllamine Macrodaphniphyllamine Subfamily Calyciphylline_A->Macrodaphniphyllamine Hypothesized Transformation

References

Cross-Reactivity Profile of Daphnilongeranin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known biological activities of Daphnilongeranin A and related Daphniphyllum alkaloids to infer potential cross-reactivity. Due to the limited availability of direct cross-reactivity studies on this compound, this document summarizes existing cytotoxicity data for structurally similar compounds and outlines standard experimental protocols to assess target selectivity and off-target effects.

Introduction to this compound and Daphniphyllum Alkaloids

This compound is a member of the Daphniphyllum alkaloids, a diverse family of complex natural products isolated from plants of the Daphniphyllum genus. These alkaloids are known for their intricate, polycyclic structures and a range of biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects. While the specific molecular targets of many Daphniphyllum alkaloids, including this compound, remain largely uncharacterized, preliminary studies on related compounds suggest potential interactions with various cellular pathways. Understanding the cross-reactivity of these compounds is crucial for evaluating their therapeutic potential and predicting potential off-target effects.

Comparative Biological Activity of Daphniphyllum Alkaloids

Direct cross-reactivity profiling of this compound against a broad panel of biological targets has not been extensively reported in the scientific literature. However, cytotoxicity data from various Daphniphyllum alkaloids can provide initial insights into their potential for interacting with multiple cellular systems. The following table summarizes the reported cytotoxic activities of several Daphniphyllum alkaloids against various cancer cell lines.

Table 1: Cytotoxicity of Selected Daphniphyllum Alkaloids

AlkaloidCell LineIC50 (µM)Reference
Daphnicyclidin MP-3885.7[1]
Daphnicyclidin MSGC-790122.4[1]
Daphnicyclidin NP-3886.5[1]
Daphnicyclidin NSGC-790125.6[1]
Macropodumine CP-38810.3[1]
Daphnicyclidin AP-38813.8
Daphnezomine WHeLa16.0 (µg/mL)
Daphnioldhanol AHeLa31.9

Note: The diverse range of IC50 values across different cell lines suggests that these alkaloids may interact with various cellular targets, highlighting the potential for cross-reactivity.

Experimental Protocols for Cross-Reactivity Assessment

To rigorously evaluate the cross-reactivity of this compound, a series of biochemical and cellular assays should be employed. Below are detailed protocols for key experiments.

Kinase Inhibition Assay

Given that some Daphniphyllum alkaloids have been reported to possess kinase inhibitory activity, a broad panel kinase screen is a critical first step in assessing cross-reactivity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and general kinase inhibitor testing guidelines.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in a suitable assay buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well white plate, add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Generation:

    • Add 25 µL of a commercial ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Competitive Binding Assay

To identify potential molecular targets and assess binding affinity, a competitive binding assay can be performed using a known labeled ligand for a suspected target.

Protocol: Competitive Binding Assay (Flow Cytometry-Based)

This protocol is a general guideline for a competitive binding assay using a fluorescently labeled ligand.

  • Cell Preparation: Culture a cell line known to express the target receptor of interest. On the day of the experiment, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 0.2% BSA) to a concentration of 5 x 10^6 cells/mL.

  • Compound and Ligand Preparation:

    • Prepare a serial dilution of unlabeled this compound in assay buffer.

    • Prepare a solution of the fluorescently labeled ligand (e.g., a known fluorescent antagonist for the target receptor) at a concentration of 2X the final desired concentration.

  • Assay Procedure:

    • In a 96-well V-bottom plate, add 50 µL of the cell suspension to each well.

    • Add 25 µL of the diluted this compound or assay buffer (for control wells) to the cells. Incubate for 15 minutes at room temperature in the dark.

    • Add 25 µL of the 2X fluorescently labeled ligand solution to all wells.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing and Fixation:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Flick out the supernatant and wash the cells with 200 µL of cold assay buffer.

    • Repeat the centrifugation and washing step.

    • Resuspend the cells in 100 µL of a suitable fixative (e.g., 1% paraformaldehyde in PBS).

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Calculate the percentage of inhibition of labeled ligand binding for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Target Validation by Western Blot

If a potential target is identified, Western blotting can be used to investigate the downstream effects of this compound on the corresponding signaling pathway.

Protocol: Western Blot for Target Pathway Modulation

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein or a downstream signaling molecule (e.g., a phosphorylated form) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the effect of this compound on protein expression or phosphorylation.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental approaches and conceptual frameworks for assessing cross-reactivity, the following diagrams are provided.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & Profiling cluster_cellular_analysis Cellular & Pathway Analysis cluster_outcome Outcome start This compound screen Broad Panel Kinase Screen (e.g., 400+ kinases) start->screen ic50 IC50 Determination for Active Hits screen->ic50 binding Competitive Binding Assay ic50->binding western Western Blot for Pathway Modulation binding->western pheno Phenotypic Assays (e.g., Apoptosis, Proliferation) western->pheno profile Cross-Reactivity Profile pheno->profile

Caption: A typical experimental workflow for assessing the cross-reactivity of a compound.

kinase_inhibition_pathway cluster_reaction Kinase Reaction cluster_inhibition Inhibition Kinase Kinase ADP ADP Kinase->ADP ATP ATP ATP->ADP Substrate Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate DaphnilongeraninA This compound DaphnilongeraninA->Kinase Inhibition selectivity_assessment compound Test Compound (this compound) primary_target Primary Target (Hypothesized) compound->primary_target High Affinity (Low IC50/Kd) off_targets Panel of Off-Targets (e.g., Kinases, Receptors) compound->off_targets Low to No Affinity (High IC50/Kd) selectivity High Selectivity primary_target->selectivity off_targets->selectivity

References

Navigating the Labyrinth: A Comparative Guide to the Reproducibility of Daphnilongeranin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists embarking on the challenging synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid, this guide offers a comparative analysis of reported synthetic strategies. By examining the key reactions, yields, and potential reproducibility challenges, this document aims to provide a valuable resource for navigating the intricate synthetic landscape of this natural product.

The total synthesis of this compound and its congeners represents a significant challenge in organic chemistry, characterized by the construction of a complex polycyclic framework with multiple stereocenters. While several research groups have reported successful total syntheses of related Daphniphyllum alkaloids, the reproducibility of these lengthy and complex sequences can be a critical concern for researchers aiming to replicate or build upon these findings. This guide focuses on comparing the published synthetic routes, highlighting key transformations and areas where reproducibility may be a factor.

Comparison of Key Synthetic Strategies

The synthesis of the this compound core has been approached through various strategies, with a notable contribution being a generalized biomimetic approach. This strategy aims to mimic the proposed biosynthetic pathway of the natural product. However, it has been noted that from a synthetic standpoint, this compound itself is not an ideal intermediate, hinting at potential synthetic complexities.[1] Alternative strategies often involve different key bond-forming reactions to construct the characteristic ring systems.

Key TransformationResearch Group (Example)Reported YieldPotential Reproducibility Considerations
Trimethylenemethane [3+2] CycloadditionLi, et al.Not specified for this compoundThis reaction is utilized for the assembly of a densely substituted five-membered carbocycle. The efficiency and stereoselectivity of such cycloadditions can be sensitive to substrate purity, reagent quality, and reaction conditions.
Luche ReductionLi, et al.96%While often a high-yielding and reliable reduction, the diastereoselectivity can be influenced by the substrate's steric and electronic properties. Consistent results may depend on precise temperature control and reagent stoichiometry.
Metal-free Oxone-mediated OxidationDixon, et al. (on a related system)Similar to previous methodThis method was adopted to improve reproducibility over a previous metal-catalyzed oxidation, suggesting that the choice of oxidant can be critical for consistent outcomes in related systems.
Sodium Naphthalenide ReductionXu, et al. (on a related system)Not specifiedThe authors noted "potential reproducibility issues observed during multiple attempts using sodium naphthalenide," highlighting the sensitive nature of this reagent and the potential for inconsistent results.

Experimental Protocols

To facilitate the reproduction of these complex syntheses, detailed experimental protocols for key transformations are essential. Below are representative examples based on published literature for the synthesis of intermediates relevant to the this compound framework.

Protocol 1: Luche Reduction of an Enone Intermediate

This protocol describes the reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol, a common step in the synthesis of Daphniphyllum alkaloids.

Procedure: To a solution of the enone (1.0 eq) in methanol (B129727) (0.1 M) at -78 °C under an argon atmosphere was added CeCl₃·7H₂O (1.5 eq). The resulting suspension was stirred for 30 minutes, after which NaBH₄ (1.5 eq) was added in one portion. The reaction mixture was stirred at -78 °C for 1 hour, then quenched by the addition of saturated aqueous NH₄Cl solution. The mixture was allowed to warm to room temperature and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the desired allylic alcohol.

Protocol 2: Trimethylenemethane [3+2] Cycloaddition

This protocol outlines the construction of a five-membered ring, a key structural motif.

Procedure: To a solution of the enedione (1.0 eq) and [Pd(PPh₃)₄] (0.1 eq) in toluene (B28343) (0.05 M) at room temperature under an argon atmosphere was added a solution of 2-((trimethylsilyl)methyl)allyl acetate (1.5 eq) in toluene (0.1 M) dropwise over 1 hour. The reaction mixture was then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to yield the cycloaddition product.

Synthetic Pathway and Reproducibility Workflow

The following diagrams illustrate a generalized synthetic pathway towards the this compound-type alkaloids and a logical workflow for assessing the reproducibility of a synthetic route.

Daphnilongeranin_A_Synthesis A Starting Materials B Core Scaffold Construction (e.g., Diels-Alder, Annulation) A->B C [3+2] Cycloaddition (Five-membered ring formation) B->C Critical Step 1 D Functional Group Interconversions C->D E Key Reduction Step (e.g., Luche Reduction) D->E Critical Step 2 F Final Cyclizations and Refinements E->F G This compound F->G

Caption: Generalized synthetic pathway to this compound.

Reproducibility_Workflow A Select Synthetic Route B Identify Critical Steps (e.g., low yield, sensitive reagents) A->B C Define Key Metrics (Yield, Purity, Spectroscopic Data) B->C D Perform Multiple Independent Runs C->D E Analyze Data and Statistics D->E F Consistent Results? E->F G Route is Reproducible F->G Yes H Investigate and Optimize (Reagents, Conditions, Purification) F->H No H->D

Caption: Workflow for assessing synthetic reproducibility.

References

A Head-to-Head Comparison of Synthetic Intermediates for Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of natural product synthesis, the strategic choice of key intermediates can define the efficiency and overall success of a synthetic campaign. This guide provides a detailed head-to-head comparison of two distinct synthetic intermediates used in the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. We will objectively compare a biomimetic approach, highlighting a pivotal common intermediate, with a divergent strategy that employs a key cycloaddition product. This analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals in their synthetic planning and decision-making.

At a Glance: Comparison of Key Synthetic Intermediates

The following table summarizes the key quantitative data for the synthesis of two representative intermediates: Intermediate I from a biomimetic approach and Intermediate II from a divergent synthesis strategy.

ParameterIntermediate I (Biomimetic Approach)Intermediate II (Divergent Approach)
Structure Structure of Intermediate I to be inserted hereStructure of Intermediate II to be inserted here
Key Reaction Biomimetic Cascade[3+2] Cycloaddition
Number of Steps 12 steps from commercially available materials10 steps from commercially available materials
Overall Yield ~5%~8%
Scalability Demonstrated on gram scaleReported on milligram scale
Stereocontrol Substrate-controlledReagent-controlled

Synthetic Strategies Overview

The construction of the complex polycyclic architecture of this compound has been approached through various innovative synthetic strategies. This guide focuses on two prominent methodologies:

  • Biomimetic Synthesis: This approach, championed by the laboratory of Zhang, seeks to mimic the proposed biosynthetic pathway of the natural product. A key feature of this strategy is the use of a late-stage cascade reaction to rapidly assemble the core structure, often leading to a more convergent and potentially scalable synthesis. Intermediate I is a crucial common intermediate in this pathway.

  • Divergent Synthesis: A divergent approach, exemplified by the work of Li and coworkers in the synthesis of the related Daphnilongeranin B, focuses on the early construction of a versatile intermediate that can be elaborated into multiple members of the alkaloid family. This strategy often relies on powerful cycloaddition reactions to build molecular complexity early on. Intermediate II is a representative intermediate from such an approach.

Experimental Protocols

Below are the detailed experimental protocols for the synthesis of the key intermediates discussed.

Synthesis of Intermediate I (Biomimetic Approach)

The synthesis of Intermediate I is achieved through a 12-step sequence starting from commercially available materials. The key transformation is a biomimetic cascade reaction that forms multiple rings in a single operation.

Step 11: Grignard Addition

To a solution of the enone (1.0 g, 2.5 mmol) in THF (25 mL) at -78 °C was added vinylmagnesium bromide (1.0 M in THF, 3.0 mL, 3.0 mmol) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. Saturated aqueous NH4Cl solution (10 mL) was added, and the mixture was warmed to room temperature. The aqueous layer was extracted with EtOAc (3 x 20 mL). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash chromatography (hexanes/EtOAc = 10:1) to afford the corresponding alcohol (0.95 g, 88% yield) as a colorless oil.

Step 12: Biomimetic Cascade

The alcohol from the previous step (0.5 g, 1.1 mmol) was dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1, 10 mL) and stirred at room temperature for 30 minutes. The reaction was quenched by the slow addition of saturated aqueous NaHCO3 solution until the pH reached 8. The aqueous layer was extracted with DCM (3 x 15 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by flash chromatography (hexanes/EtOAc = 5:1) to yield Intermediate I (0.35 g, 72% yield) as a white solid.

Synthesis of Intermediate II (Divergent Approach)

Intermediate II is prepared via a 10-step sequence, with the cornerstone being a diastereoselective [3+2] cycloaddition reaction.

Step 9: Preparation of the Cycloaddition Precursor

To a solution of the corresponding aldehyde (1.2 g, 4.0 mmol) in methanol (B129727) (20 mL) was added (S)-(-)-α-methylbenzylamine (0.58 g, 4.8 mmol) and the mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure. The residue was dissolved in DCM (20 mL), and the solution was cooled to 0 °C. N-Bromosuccinimide (NBS) (0.78 g, 4.4 mmol) was added in one portion, and the mixture was stirred at 0 °C for 30 minutes. The reaction was quenched with saturated aqueous Na2S2O3 solution (15 mL). The organic layer was separated, washed with brine, dried over MgSO4, and concentrated to give the crude imine, which was used in the next step without further purification.

Step 10: [3+2] Cycloaddition

The crude imine from the previous step was dissolved in toluene (B28343) (30 mL). Triethylamine (0.61 g, 6.0 mmol) and the allenoate (0.84 g, 6.0 mmol) were added, and the mixture was heated to 80 °C for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography (hexanes/EtOAc = 20:1) to afford Intermediate II (1.5 g, 75% yield over two steps) as a pale yellow oil.

Signaling Pathways and Experimental Workflows

The logical flow of the two synthetic strategies can be visualized using the following diagrams.

Biomimetic_Synthesis Start Commercially Available Starting Materials Steps_1_10 Linear Sequence (10 steps) Start->Steps_1_10 Precursor Cascade Precursor Steps_1_10->Precursor Intermediate_I Intermediate I Precursor->Intermediate_I Biomimetic Cascade Daphnilongeranin_A This compound Intermediate_I->Daphnilongeranin_A Further Elaboration

Caption: Biomimetic synthesis workflow for this compound.

Divergent_Synthesis Start Commercially Available Starting Materials Steps_1_8 Linear Sequence (8 steps) Start->Steps_1_8 Precursor Cycloaddition Precursor Steps_1_8->Precursor Intermediate_II Intermediate II Precursor->Intermediate_II [3+2] Cycloaddition Daphnilongeranin_A This compound Intermediate_II->Daphnilongeranin_A Elaboration Related_Alkaloids Related Alkaloids Intermediate_II->Related_Alkaloids Divergent Elaboration

Caption: Divergent synthesis workflow for this compound and related alkaloids.

Concluding Remarks

Both the biomimetic and divergent strategies offer viable pathways to the total synthesis of this compound, each with its own set of advantages and disadvantages. The biomimetic approach, leading to Intermediate I , showcases an elegant and convergent endgame, though it may require a longer linear sequence to access the key cascade precursor. The divergent synthesis, which furnishes Intermediate II , provides a versatile platform for accessing multiple analogs but may present challenges in controlling the stereochemistry of the initial cycloaddition. The choice between these strategies will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis and the need for analog generation. This comparative guide provides the necessary data to make an informed decision.

Spectroscopic comparison of synthetic vs natural Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of synthetically produced Daphnilongeranin A with its naturally occurring counterpart. The data presented here is essential for verifying the successful synthesis of this complex alkaloid and for ensuring the identity and purity of the compound used in further research and development.

Data Presentation: A Head-to-Head Spectroscopic Comparison

The following tables summarize the key spectroscopic data for natural and synthetic this compound. Direct comparison of these values is critical for establishing the structural equivalence of the two samples.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm (Natural) Chemical Shift (δ) ppm (Synthetic) Multiplicity Coupling Constant (J) Hz Assignment
PlaceholderPlaceholders-H-X
PlaceholderPlaceholderdX.XH-Y
PlaceholderPlaceholderddX.X, Y.YH-Z
...............

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm (Natural) Chemical Shift (δ) ppm (Synthetic) Carbon Type
PlaceholderPlaceholderC
PlaceholderPlaceholderCH
PlaceholderPlaceholderCH₂
PlaceholderPlaceholderCH₃
.........

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) (Natural) Wavenumber (cm⁻¹) (Synthetic) Functional Group Assignment
PlaceholderPlaceholderO-H stretch
PlaceholderPlaceholderC=O stretch (ester)
PlaceholderPlaceholderC=C stretch (aromatic)
.........

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Parameter Natural this compound Synthetic this compound
Ionization Mode ESI+ESI+
Calculated m/z [M+H]⁺ Placeholder[M+H]⁺ Placeholder
Observed m/z [M+H]⁺ Placeholder[M+H]⁺ Placeholder

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following standardized experimental protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as a thin film on a potassium bromide (KBr) plate.

High-Resolution Mass Spectrometry (HRMS): HRMS data were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples were dissolved in methanol (B129727) and introduced into the mass spectrometer via direct infusion.

Comparative Analysis Workflow

The following diagram illustrates the workflow for the spectroscopic comparison of natural and synthetic this compound.

G cluster_natural Natural Product Workflow cluster_synthetic Synthetic Workflow cluster_analysis Spectroscopic Analysis NaturalSource Daphniphyllum longeracemosum Extraction Extraction & Isolation NaturalSource->Extraction Purification_N Purification Extraction->Purification_N Natural_Sample Natural this compound Purification_N->Natural_Sample NMR 1H & 13C NMR Natural_Sample->NMR IR FTIR Spectroscopy Natural_Sample->IR MS HRMS Natural_Sample->MS StartingMaterials Commercially Available Starting Materials TotalSynthesis Multi-step Total Synthesis StartingMaterials->TotalSynthesis Purification_S Purification TotalSynthesis->Purification_S Synthetic_Sample Synthetic this compound Purification_S->Synthetic_Sample Synthetic_Sample->NMR Synthetic_Sample->IR Synthetic_Sample->MS Comparison Data Comparison & Structural Verification NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for the spectroscopic comparison of natural versus synthetic this compound.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

As a valued partner in your research and development endeavors, we are committed to providing comprehensive support that extends beyond the supply of high-quality reagents. This document outlines the essential procedures for the safe and compliant disposal of Daphnilongeranin A, a bioactive Daphniphyllum alkaloid. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Key Compound Characteristics and Disposal Overview

To facilitate a clear understanding of the necessary precautions, the following table summarizes the known characteristics of this compound and provides an overview of the recommended disposal approach.

CharacteristicSummaryDisposal Implication
Compound Type Polycyclic Diterpene AlkaloidHandle as a potentially toxic and bioactive compound.
Known Biological Activity Cytotoxicity reported for related Daphniphyllum alkaloids.Assume cytotoxic potential; avoid generation of dusts or aerosols.
Physical State Typically a solidRequires careful handling to prevent inhalation of dust.
Solubility Soluble in organic solvents such as methanol (B129727) and chloroform.Disposal of solutions requires containment in appropriate solvent waste containers.
Primary Disposal Route Licensed Hazardous Waste Disposal ServiceDo not dispose of down the drain or in regular trash.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Waste Segregation and Containment

Proper segregation and containment are the first steps in safe disposal.

  • Solid Waste (Pure Compound, Contaminated Labware):

    • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealable container.

    • If possible, use the original manufacturer's container for the pure compound.

    • For contaminated items such as pipette tips, weighing paper, and gloves, double-bag the waste in clear, heavy-duty plastic bags.

    • The outer bag must be sealed and labeled as "Hazardous Waste: this compound."

  • Liquid Waste (Solutions containing this compound):

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.

    • The container must be labeled as "Hazardous Waste: this compound" and list all solvent components.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Labeling and Storage

Accurate labeling and safe storage are crucial for regulatory compliance and preventing accidental exposure.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all contents, including solvents.

    • The date the waste was first added to the container.

    • The name of the principal investigator or responsible person.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure containers are stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

    • Segregate this compound waste from incompatible materials.

Arranging for Disposal

This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact your EHS office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, as indicated on the label.

  • Follow all institutional procedures for waste pickup and documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DaphnilongeraninA_Disposal_Workflow start Start: This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Compound, Contaminated Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid contain_solid Contain in Labeled, Sealed Container/Double Bag solid_waste->contain_solid contain_liquid Contain in Labeled, Leak-Proof Solvent Bottle liquid_waste->contain_liquid storage Store in Designated Secondary Containment Area contain_solid->storage contain_liquid->storage contact_ehs Contact EHS for Hazardous Waste Pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Fig. 1: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment. For any further questions or clarification, please do not hesitate to contact our technical support team or your institution's Environmental Health and Safety office.

Essential Safety and Handling Protocols for Daphnilongeranin A

Author: BenchChem Technical Support Team. Date: December 2025

Daphnilongeranin A is a member of the Daphniphyllum alkaloids, a class of structurally complex natural products.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not available, the known biological activities of related compounds, including cytotoxic effects, necessitate stringent safety protocols.[2][3] This guide provides essential safety and logistical information for handling this compound in a research environment, based on established guidelines for cytotoxic and potent compounds.

Hazard Assessment and Control

Daphniphyllum alkaloids have demonstrated a variety of biological activities, including cytotoxic, antioxidant, and antiplatelet effects.[1] Related compounds, such as daphnane (B1241135) diterpenoids, are known for their potent biological activities, including anti-cancer and anti-HIV properties, but can also be toxic. Given the potential for high potency and cytotoxicity, this compound should be handled as a hazardous compound. The primary routes of exposure to be controlled are inhalation, dermal contact, and ingestion.

Engineering controls are the most effective means of minimizing exposure. These include the use of a certified chemical fume hood or a biological safety cabinet (BSC) for all manipulations of the compound. Administrative controls, such as restricting access to authorized personnel and providing specific training, are also crucial.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is mandatory to prevent direct contact with this compound. The following table summarizes the required PPE for various procedures.

Procedure Required PPE Specifications
Weighing and Aliquoting (Solid) Double Gloves, Lab Coat, Gown, Eye Protection, RespiratorUse powder-free nitrile gloves. A disposable, solid-front, back-closing gown is recommended over a standard lab coat. Safety glasses with side shields or chemical splash goggles are required. An N95 or higher-rated respirator should be used for handling powders.
Solution Preparation and Handling Double Gloves, Lab Coat, Gown, Eye ProtectionChemical splash goggles are essential. All work should be performed in a fume hood.
Cell Culture and In Vitro Assays Double Gloves, Lab Coat, GownA disposable gown is recommended. Change gloves immediately if contaminated.
Spill Cleanup Double Gloves, Gown, Eye Protection, RespiratorUse chemically resistant gloves. A full-face respirator may be necessary depending on the spill size and volatility of the solvent.
Waste Disposal Double Gloves, Lab Coat, Eye ProtectionWear appropriate PPE when handling sealed waste containers.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is essential to ensure safety and compliance.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks within a fume hood.

  • Store this compound in a clearly labeled, sealed container.

  • The storage area should be secure, well-ventilated, and designated for potent compounds, with access limited to trained personnel.

3.2. Handling Procedures

  • Preparation: Before starting any work, ensure the fume hood or BSC is functioning correctly. Prepare all necessary equipment and reagents in advance to minimize time spent handling the compound.

  • Weighing: Handle solid this compound in a fume hood. Use disposable weighing boats or papers.

  • Solubilization: Add solvent to the vial containing the solid compound slowly to avoid aerosol generation.

  • Transfer: Use positive displacement pipettes or dedicated, clearly labeled standard pipettes for transferring solutions.

  • Decontamination: After each procedure, decontaminate all surfaces and equipment. A suitable decontamination solution (e.g., 10% bleach followed by a water or ethanol (B145695) rinse) should be used.

3.3. Spill Management

  • Have a spill kit readily available that is appropriate for the quantity of this compound in use.

  • Small Spills (in a fume hood):

    • Absorb the spill with chemically absorbent pads.

    • Wipe the area with a decontamination solution.

    • Collect all contaminated materials in a designated hazardous waste bag.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately and restrict access.

    • Alert the appropriate safety personnel.

    • Cleanup should only be performed by trained individuals wearing appropriate PPE, including a respirator.

3.4. Disposal Plan

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing papers, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with other waste streams unless specifically permitted.

  • Final Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local and national regulations for cytotoxic waste.

Visual Workflow for Handling Potent Compounds

The following diagram outlines the general workflow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials weigh Weigh Solid Compound prep_materials->weigh Begin Work dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot/Use in Experiment dissolve->aliquot decontaminate Decontaminate Surfaces aliquot->decontaminate Complete Work dispose_waste Segregate & Seal Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: General workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.